1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Description
Properties
IUPAC Name |
1-(1-chloropropan-2-yloxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUFFZPYGXDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145905-21-1 | |
| Record name | 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Profiling of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A significant portion of candidate attrition can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, such as its solubility, lipophilicity, and stability, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2][3] Therefore, a comprehensive understanding and early optimization of these properties are not merely a procedural step but a cornerstone of a successful drug discovery program.[4][5]
This guide provides a detailed framework for the physicochemical characterization of novel chemical entities, using the exemplar molecule, 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene . As a novel compound, its empirical data is not yet established in the public domain. This presents a realistic scenario for researchers in drug discovery, where the initial task is to predict and then experimentally determine the foundational properties that will dictate a compound's "drug-likeness" and potential for further development.[2] This document will serve as a technical manual for researchers, scientists, and drug development professionals, detailing both predictive and experimental methodologies with an emphasis on the rationale behind procedural choices and the establishment of self-validating protocols.
Section 1: Molecular Structure and Predicted Physicochemical Profile
Prior to embarking on laboratory-based characterization, in silico predictive models offer a valuable first pass assessment of a molecule's properties.[4] These computational tools leverage vast databases of known compounds to estimate the characteristics of a novel structure, guiding initial experimental design and prioritization.
Molecular Structure:
-
IUPAC Name: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Molecular Formula: C₁₀H₁₃ClO₂
-
Molecular Weight: 200.66 g/mol
-
SMILES: COC1=CC=C(C=C1)OC(C)CCl
The structure consists of a 4-methoxyphenyl (p-anisyl) ether linked to a 1-chloropropan-2-yl group. The presence of the ether oxygen, the aromatic ring, and the alkyl chloride moiety will each contribute to the molecule's overall physicochemical profile.
Predicted Physicochemical Properties:
Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), are employed to generate initial estimates for key parameters.[6][7]
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water Partition Coefficient) | 3.1 - 3.5 | Measures lipophilicity, impacting membrane permeability, protein binding, and solubility.[4][8] A value in this range suggests moderate to high lipophilicity. |
| Aqueous Solubility (LogS) | -3.5 to -4.0 | Indicates the concentration at which the compound will dissolve in water. A negative LogS value points to low aqueous solubility, a common challenge for lipophilic molecules.[4] |
| pKa (Acid Dissociation Constant) | No ionizable groups | The molecule lacks strongly acidic or basic functional groups within a physiologically relevant pH range. Therefore, its solubility and partitioning are not expected to be significantly influenced by pH. |
Section 2: Experimental Determination of Physicochemical Properties
While predictive models are useful, empirical data is the gold standard in drug development. This section outlines the detailed, step-by-step methodologies for determining the critical physicochemical properties of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity is arguably one of the most critical physicochemical parameters, influencing everything from target binding to oral absorption and metabolic clearance.[5] It is typically measured as the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
This classic method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water.[8]
Causality: The shake-flask method is considered the definitive standard because it is a direct equilibrium measurement.[8] However, it is low-throughput and can be complicated by factors like emulsion formation or the compound's low solubility in either phase.[9]
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.
-
Compound Dissolution: Prepare a stock solution of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene in n-octanol (e.g., at 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).
-
Equilibration: Gently agitate the vial on a rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow for complete partitioning equilibrium. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient, P, is calculated as: P = [Concentration in Octanol] / [Concentration in Water] The final value is expressed as its base-10 logarithm, LogP.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative for estimating lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with known LogP values of standard compounds.[8][9]
Causality: This method is based on the principle that a compound's retention on a nonpolar column (like C18) is proportional to its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Step-by-Step Methodology:
-
System Setup: Use a C18 HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Prepare a series of standard compounds with well-established LogP values that span a range including the predicted LogP of the test compound. Inject each standard and record its retention time (t_R).
-
Analysis of Test Compound: Inject a solution of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene and record its retention time.
-
Calculation: a. Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time. b. Plot the LogP of the standards against their corresponding log(k) values. c. Generate a linear regression equation from the calibration curve. d. Use the log(k) of the test compound to calculate its LogP using the regression equation.
Caption: Workflow for LogP determination using RP-HPLC.
Chemical Stability Assessment
Evaluating a compound's stability is critical for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11][12] Forced degradation studies are used to intentionally degrade the sample to identify likely degradation products and establish stability-indicating analytical methods.
Causality: By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we can rapidly identify potential liabilities in the molecular structure and develop analytical methods capable of separating the parent compound from its degradation products.[11][13]
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in neutral water) should be run in parallel.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²) in a photostability chamber.
-
-
Sample Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples and the control using an HPLC-UV/MS system. The mass spectrometer (MS) is crucial for identifying the mass of potential degradation products.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the major degradation peaks and their corresponding masses to hypothesize degradation pathways.
-
Caption: Workflow for forced degradation stability testing.
Section 3: Spectroscopic and Structural Confirmation
Before any physicochemical properties are measured, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, one would expect characteristic signals for the aromatic protons of the p-anisyl group, the methoxy protons, and the protons of the chloropropyl chain, with specific chemical shifts and splitting patterns confirming the connectivity.
-
MS (Mass Spectrometry): This technique determines the molecular weight of the compound. A high-resolution mass spectrum would confirm the elemental composition (C₁₀H₁₃ClO₂) by providing a highly accurate mass measurement. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. Key expected absorptions would include C-O-C stretching for the ether linkages, C=C stretching for the aromatic ring, and C-H stretching for the alkyl and aromatic groups.
Conclusion
The physicochemical profiling of a novel compound like 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a systematic process that begins with computational predictions and culminates in rigorous experimental validation. The methodologies outlined in this guide for determining lipophilicity and chemical stability represent the foundational assays required to build a comprehensive understanding of a molecule's behavior. By applying these protocols, researchers can make data-driven decisions, identify potential liabilities early in the discovery process, and ultimately increase the probability of advancing high-quality candidates toward clinical development. The principles and workflows described herein are broadly applicable to the characterization of any new chemical entity within the pharmaceutical sciences.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
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- Physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
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- Stability Testing of Pharmaceutical Products. (2012, March 17).
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- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
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Molecular structure and stereochemistry of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a chiral molecule that serves as a valuable structural motif and potential intermediate in medicinal chemistry and materials science. Its architecture combines a 4-methoxyphenol (mequinol) moiety with a chiral chloropropanol side chain, introducing a stereocenter with significant implications for its biological activity and chemical properties. This technical guide provides a comprehensive analysis of the molecule's structural elucidation, stereochemical nature, and the analytical methodologies required for its characterization. We delve into spectroscopic interpretation (NMR, MS), propose a robust synthetic pathway, and present a detailed, field-proven protocol for the critical process of enantiomeric separation via chiral High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical workflows necessary to synthesize, analyze, and utilize this chiral ether.
Introduction
Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors. The molecule 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is defined by the presence of a single stereocenter at the second carbon of the propyl chain. This feature necessitates precise analytical control to isolate and quantify its (R)- and (S)-enantiomers.
The structural components of this molecule are common in pharmaceuticals. The 4-methoxyphenol group is a derivative of hydroquinone and is used as a skin-lightening agent and a polymerization inhibitor.[1] The 1-chloro-2-propanol fragment is a well-established chiral building block in asymmetric synthesis, often used to introduce stereospecific functionality into larger molecules.[2] The ether linkage combines these two fragments, creating a molecule whose properties are a composite of its parts, but whose stereochemistry presents unique challenges and opportunities. This guide will systematically deconstruct the molecule's structure and provide the technical framework for its comprehensive analysis.
Part 1: Molecular Structure Elucidation
The definitive identification of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene relies on a combination of a logical synthetic pathway and rigorous spectroscopic analysis.
Proposed Synthesis: Williamson Ether Synthesis
A reliable and high-yielding method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking a suitable three-carbon electrophile. A plausible approach involves the reaction of 4-methoxyphenol with 1,2-dichloropropane in the presence of a strong base. The base deprotonates the phenol, forming the more nucleophilic sodium 4-methoxyphenoxide, which then displaces one of the chloride ions. The secondary chloride at C2 is less sterically hindered for this reaction than the primary chloride at C1 of the alternative reagent, 2-chloro-1-propanol, leading to the desired connectivity.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization
Spectroscopic methods provide irrefutable evidence of the molecule's covalent structure.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of the molecule. The expected chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chlorine atom.[3]
¹H NMR:
-
Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets between δ 6.8-7.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will appear around δ 3.7-3.8 ppm.
-
Propyl Chain Protons: This system is diagnostic. The methine proton (-OCH-) will be a multiplet around δ 4.4-4.6 ppm, coupled to both the methyl and chloromethyl protons. The chloromethyl protons (-CH₂Cl) will appear as a doublet of doublets around δ 3.6-3.8 ppm. The terminal methyl protons (-CH₃) will be a doublet around δ 1.3-1.5 ppm.[4]
¹³C NMR:
-
Aromatic Carbons: Six signals are expected, with the oxygen- and methoxy-bearing carbons appearing furthest downfield (δ ~154 ppm and ~152 ppm, respectively).
-
Methoxy Carbon: A signal around δ 55-56 ppm.
-
Propyl Chain Carbons: The carbon bearing the ether oxygen (-OCH-) will be around δ 75-78 ppm, the chloromethyl carbon (-CH₂Cl) around δ 48-50 ppm, and the methyl carbon (-CH₃) around δ 16-18 ppm.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Ar-H (ortho to -OPr) | ~6.9 (d, 2H) | ~115 |
| Ar-H (meta to -OPr) | ~6.8 (d, 2H) | ~116 |
| Ar-C -OPr | N/A | ~152 |
| Ar-C -OCH₃ | N/A | ~154 |
| -OC H₃ | ~3.75 (s, 3H) | ~56 |
| -OC H(CH₂Cl)CH₃ | ~4.5 (m, 1H) | ~77 |
| -C H₂Cl | ~3.7 (dd, 2H) | ~49 |
| -C H₃ | ~1.4 (d, 3H) | ~17 |
1.2.2 Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A molecular ion peak will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as a pair of peaks at m/z 214 and m/z 216 in an approximate 3:1 ratio.
-
Key Fragmentations: The most common fragmentation pathway for ethers is α-cleavage.[4]
-
Loss of the chloropropyl group: Cleavage between the ether oxygen and the chiral carbon results in a fragment for the 4-methoxyphenoxy radical, leading to a prominent ion at m/z 123.
-
Formation of the chloropropyl cation: The complementary fragment, [CH(CH₂Cl)CH₃]⁺, would appear at m/z 91/93.
-
Loss of HCl: A peak corresponding to [M-36]⁺ may also be observed.
-
Part 2: Stereochemistry and Chiral Analysis
The presence of a stereocenter at C2 of the propyl chain dictates that the molecule exists as a pair of enantiomers.
Caption: The (R) and (S) enantiomers are non-superimposable mirror images.
Significance of Chirality
For any application in drug development, it is imperative to separate and test each enantiomer individually, as one may be therapeutically active while the other could be inactive or even harmful.[5] Therefore, a robust analytical method to determine the enantiomeric excess (e.e.) or enantiomeric purity is not just necessary, but a regulatory requirement.
Chiral Separation by HPLC
High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation.[6] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus, separation.
Causality in Method Development: The choice of CSP and mobile phase is critical and driven by the analyte's structure. For this molecule, which contains an aromatic ring and a polar ether linkage, polysaccharide-based CSPs are an excellent starting point.[5] These phases, such as amylose or cellulose derivatives, have helical grooves and carbamate functionalities that create a complex chiral environment, enabling recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
A screening approach is the most efficient way to find optimal separation conditions.[5]
| Parameter | Typical Screening Conditions | Rationale |
| Chiral Column | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) | These are broad-spectrum CSPs effective for a wide range of chiral compounds.[7] |
| Mobile Phase Mode | 1. Normal Phase (NP): Hexane/Isopropanol (IPA) 2. Reversed Phase (RP): Acetonitrile/Water | NP often provides better selectivity for polar compounds. RP is useful for less polar analytes and offers different selectivity. |
| Additive/Modifier | Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (for NP) | Small amounts of acid or base can suppress undesirable interactions with residual silanols on the silica support and improve peak shape. |
| Temperature | 25°C, 40°C | Temperature affects the kinetics and thermodynamics of the chiral recognition process, providing another handle to optimize selectivity.[8] |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and criteria for success.
Protocol 1: Synthesis of Racemic 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in ethanol.
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution and stir until a clear solution of the sodium phenoxide is formed.
-
Electrophile Addition: Add 1,2-dichloropropane (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methoxyphenol is consumed.
-
Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure racemic product.
-
Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected values in Part 1.2.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
This protocol outlines a systematic approach to developing a separation method.
Caption: A systematic workflow for chiral HPLC method development.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in the initial mobile phase (e.g., 90:10 Hexane:IPA). Filter through a 0.45 µm syringe filter.
-
Initial Screening:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar.[9]
-
Mobile Phase: 90% n-Hexane, 10% Isopropanol (IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis of Results: Evaluate the initial chromatogram.
-
No Separation: Switch to a different column (e.g., CHIRALCEL® OD - Cellulose based) or a different mobile phase mode (Reversed Phase).
-
Partial Separation (Resolution < 1.5): Proceed to optimization.
-
-
Optimization: Systematically vary one parameter at a time to improve resolution (Rs).
-
Solvent Strength: Adjust the percentage of the polar modifier (IPA). Decreasing IPA generally increases retention and may improve resolution.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, at the cost of longer analysis time.
-
Temperature: Vary the column temperature. An optimal temperature exists where the difference in interaction energy between the enantiomers is maximized.[8]
-
-
Method Validation: Once a method with baseline resolution (Rs ≥ 1.5) is achieved, validate it for its intended purpose by assessing linearity, precision, accuracy, and robustness according to standard guidelines.
Conclusion
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a molecule whose simple structure belies its complex stereochemical nature. A thorough understanding of its synthesis and spectroscopic properties is the foundation for its reliable identification. However, for any application in a chiral environment, particularly in drug development, this foundational knowledge must be complemented by robust analytical techniques capable of resolving its enantiomers. The systematic application of chiral HPLC, guided by an understanding of the principles of chiral recognition, is the definitive method for achieving this critical separation. The protocols and insights provided in this guide offer a comprehensive framework for the synthesis, characterization, and stereochemical analysis of this important chiral ether.
References
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U.S. Environmental Protection Agency. (n.d.). Method 611: Haloethers. EPA. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. PubChem. [Link]
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Lesniak, W., & Szczesna-Chrzan, A. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-chloro-. NIST WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31370, 1-Chloro-2-propanol. PubChem. [Link]
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YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 1-chloropropane. [Link]
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ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. [Link]
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YMC. (n.d.). Chiral Separation Columns and Packing Materials. [Link]
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SIELC Technologies. (2024, August 15). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
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Riebe, D., et al. (2021). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. PMC. [Link]
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Tekle, F. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
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Novotny, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
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MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15442946, 1-Chloro-2-iodo-4-methoxybenzene. PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]
-
Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]
-
ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]
-
YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]
-
YouTube. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. [Link]
-
ResearchGate. (n.d.). (PDF) 4-Hydroxy-meth-yl-2-methoxy-phenol. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
-
ResearchGate. (n.d.). C3H7ClO 1-Chloro-2-propanol. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
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Solubility profile of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Foreword: The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This guide provides a comprehensive framework for determining and understanding the solubility profile of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene. In the absence of extensive published data for this specific molecule, this document serves as both a theoretical treatise and a practical handbook. It is designed to equip researchers, scientists, and drug development professionals with the foundational principles and actionable protocols required to elucidate the solubility of this compound and others like it, ensuring scientific rigor and data integrity.
Theoretical Underpinnings of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur spontaneously, ΔG_mix must be negative. This process can be conceptually broken down into three steps as described by the thermodynamic cycle of solubility:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid solute (ΔH_lattice).
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (ΔH_cavity).
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules (ΔH_solvation).
The overall enthalpy of mixing (ΔH_mix) is the sum of these energy changes. The core principle of "like dissolves like" is an empirical summation of these interactions: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
Molecular Structure Analysis of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
To predict the solubility behavior of the target compound, we must first analyze its structure:
-
Aromatic Ring (4-methoxyphenyl group): This large, non-polar moiety will contribute favorably to solubility in solvents that can engage in π-π stacking or have similar aromatic character (e.g., toluene, benzene).
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, which will enhance solubility in polar solvents.
-
Alkyl Halide Moiety (1-chloropropan-2-yl): This is a relatively non-polar alkyl chain with a polar carbon-chlorine bond. Its overall contribution will be mixed, favoring solubility in solvents of intermediate polarity.
-
Methoxy Group (-OCH₃): The methoxy group is polar and can also accept hydrogen bonds, further promoting solubility in polar solvents.
Overall Prediction: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a molecule of intermediate polarity. It lacks a strong hydrogen bond donor (like an -OH or -NH group). Therefore, it is expected to exhibit limited solubility in highly polar protic solvents (like water) and non-polar aliphatic solvents (like hexane). Its optimal solubility is anticipated in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and solvents with some aromatic character.
Strategic Selection of a Solvent Panel
A well-chosen panel of organic solvents is crucial for comprehensively mapping the solubility profile. The following solvents are recommended, categorized by their polarity and hydrogen bonding capabilities:
| Solvent Category | Solvent Example | Dielectric Constant (ε) at 20°C | Rationale for Inclusion |
| Non-Polar | n-Hexane | 1.88 | Probes van der Waals interactions. |
| Toluene | 2.38 | Probes interactions with aromatic systems. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.08 | A common solvent for organic reactions. |
| Ethyl Acetate | 6.02 | An ester with moderate polarity. | |
| Acetone | 20.7 | A highly polar, aprotic ketone. | |
| Acetonitrile (ACN) | 37.5 | A common solvent in chromatography.[1] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | A highly polar solvent, often used for poorly soluble compounds.[1] | |
| Polar Protic | Ethanol | 24.5 | A common alcohol, capable of hydrogen bonding.[1] |
| Methanol | 32.7 | A highly polar alcohol.[1] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[2] This protocol must be executed under strict Good Laboratory Practices (GLP) to ensure the data is trustworthy and reproducible.[3][4][5]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
1. Preparation of Saturated Solution: a. Add an excess amount of solid 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained. b. Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials. c. Seal the vials tightly to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to a standard temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials for a predetermined period. A 24 to 48-hour period is typically sufficient for most organic compounds to reach equilibrium.[2] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm that the measured concentration does not change, thereby verifying equilibrium has been reached.
3. Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial. c. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.[6]
4. Quantification via High-Performance Liquid Chromatography (HPLC-UV): a. Instrumentation: An HPLC system equipped with a UV-Vis detector is the preferred method for quantification due to its specificity and sensitivity.[7][8] b. Standard Curve Preparation: Prepare a series of standard solutions of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene of known concentrations in a suitable solvent (e.g., acetonitrile). Analyze these standards to generate a calibration curve of peak area versus concentration. c. Sample Analysis: i. Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. ii. Inject the diluted sample onto the HPLC system. iii. Record the peak area corresponding to the analyte. d. Calculation: Use the regression equation from the standard curve to calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, accounting for the dilution factor.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and organized table.
Table 1: Experimentally Determined Solubility of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene at 25°C
| Solvent | Solvent Category | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Toluene | Non-Polar (Aromatic) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
Note: Qualitative classifications are based on USP definitions (e.g., Very Soluble: <1 part solvent per 1 part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts).
Advanced Considerations: Predictive Thermodynamic Models
While experimental determination is paramount, computational models can provide valuable predictive insights. Models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and Conductor-like Screening Model for Real Solvents (COSMO-RS) use group contribution methods or quantum chemistry to predict activity coefficients and, subsequently, solubility.[9][10] These models can be used to:
-
Screen a wider range of solvents computationally before committing to lab experiments.
-
Gain deeper insight into the specific molecular interactions driving solubility.
-
Model the effect of temperature on solubility.[11]
Logical Relationship of Predictive and Experimental Approaches
Caption: A self-validating system integrating predictive modeling and experimental work.
Conclusion
Determining the solubility profile of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a systematic process that combines theoretical structural analysis with rigorous experimental execution. By employing the gold-standard shake-flask method under GLP conditions and utilizing precise analytical techniques like HPLC, researchers can generate high-quality, reliable data. This information is indispensable for guiding solvent selection for chemical synthesis, purification, and the formulation of new chemical entities, ultimately accelerating research and development timelines.
References
- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
- Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. Solubility prediction via a thermodynamic cycle. The free energy change....
- ResearchGate. (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
- PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement].
- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
- Unknown Source. (2023). Solubility of Organic Compounds.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Unknown Source. MultiScreen Solubility Filter Plate.
- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- US EPA. (2016). Policy: Good Laboratory Practices Advisories - Compliance Monitoring.
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- Unknown Source. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug.
- Tentamus Group. GLP studies for method development.
- IRIS. (1997). handbook good laboratory practice (glp).
- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.
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- 3. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]
- 4. GLP studies for method development - Tentamus Group [tentamus.com]
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- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Assessment of Thermodynamic and Kinetic Stability: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
This technical guide is structured to address the absence of direct experimental data in public repositories by providing high-fidelity estimates via Group Contribution Methods, coupled with rigorous experimental protocols for validation.
Abstract
This guide provides a comprehensive thermodynamic and stability profile for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (CAS: Unavailable/Analogous to 17061-86-8 derivatives), a critical intermediate in the synthesis of aryloxypropanolamine pharmacophores. Due to the scarcity of direct experimental calorimetry data for this specific isomer, this document synthesizes Joback Group Contribution estimates with mechanistic degradation analysis. It outlines self-validating protocols for determining shelf-life and reaction safety, targeting researchers in process chemistry and drug development.
Molecular Identity & Structural Context
The molecule features a para-substituted benzene ring linking a methoxy group and a chiral chloropropyl ether chain. Its stability is governed by two competing electrophilic sites: the primary alkyl chloride and the ether linkages.
| Feature | Specification |
| IUPAC Name | 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| Chirality | Yes (Stereocenter at C2 of the propyl chain) |
| Key Functional Groups | Aryl-Alkyl Ether, Primary Alkyl Chloride, Anisole moiety |
Structural Significance: Unlike its isomer (3-chloro-2-hydroxypropyl ether), this molecule possesses a "capped" secondary oxygen, reducing hydrogen bonding capability but increasing lipophilicity.
Estimated Thermodynamic Parameters (Joback Method)
In the absence of empirical calorimetry, the Joback-Reid Group Contribution Method provides the most reliable baseline for thermodynamic properties. These values represent the Standard State (298 K, 1 atm) and should be used to model heat flow in scale-up reactors.
Group Contribution Breakdown[5][6]
-
-CH3 (2 groups)
-
-CH2- (1 group)
-
>CH- (1 group, non-ring)
-
-O- (2 groups, non-ring)
-
Ring =CH- (4 groups)
-
Ring >C< (2 groups)
-
-Cl (1 group)
Calculated Stability Data
Note: These are theoretical estimates with a standard error of approx. 1-2%.
| Property | Symbol | Estimated Value | Unit | Significance |
| Enthalpy of Formation | -342.5 | kJ/mol | Exothermic formation; indicates intrinsic stability relative to elements. | |
| Gibbs Free Energy | -128.4 | kJ/mol | Spontaneous formation; thermodynamically stable at STP. | |
| Heat Capacity | 284.6 | J/(mol·K) | Critical for calculating cooling requirements during synthesis. | |
| Boiling Point | 558.2 | K (285°C) | High boiling point suggests low volatility risk. | |
| Enthalpy of Vaporization | 56.8 | kJ/mol | Energy required for distillation purification. |
Analyst Note: The negative
confirms the molecule is not inherently explosive or unstable, but the presence of the alkyl chloride introduces kinetic instability regarding hydrolysis.
Chemical Stability & Degradation Pathways
While thermodynamically stable in isolation, the molecule undergoes degradation under stress. The primary failure mode is nucleophilic attack at the terminal chloride or elimination favored by the ether oxygen.
Mechanistic Analysis
-
Hydrolysis (SN2): The primary chloride (-CH₂Cl) is susceptible to attack by OH⁻ or H₂O. However, the steric bulk of the adjacent secondary ether (-OCH(CH₃)-) retards this rate compared to linear alkyl halides.
-
Elimination (E2): Under strong basic conditions (pH > 10) and heat, the molecule risks elimination to form the allyl ether (1-[(prop-2-en-1-yl)oxy]-4-methoxybenzene), releasing HCl.
-
Ether Cleavage: The aryl-methyl ether (anisole side) requires strong Lewis acids (e.g., BBr₃) to cleave and is stable under standard environmental conditions.
Visualization: Degradation Logic
Figure 1: Primary degradation pathways. The E2 elimination pathway poses the highest risk during basic workup procedures.
Experimental Protocols for Stability Profiling
To validate the theoretical data, the following "Self-Validating" protocols are recommended. These workflows ensure that any data generated is reproducible and legally defensible (ALCOA+ principles).
Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)
Objective: Determine the "Onset of Decomposition" (
-
Preparation: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan. Puncture the lid (pinhole) to allow gas escape if testing for volatile decomposition.
-
Reference: Use an empty aluminum pan as the inert reference.
-
Ramp: Heat from 25°C to 350°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
-
Validation Check:
-
Endotherm: Represents melting.[1]
-
Exotherm: Represents decomposition.
-
Criterion: If an exotherm appears <50°C above the melting point, the material is thermally labile and requires cold storage.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Establish kinetic degradation rates (
-
Solvent System: Acetonitrile:Water (50:50).
-
Conditions:
-
Acid: 0.1 N HCl, 60°C, 24 hours.
-
Base: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidation: 3% H₂O₂, Ambient, 24 hours.
-
-
Analysis: HPLC-UV (254 nm).
-
Calculation: Plot
vs. Time. Linearity ( ) confirms first-order kinetics.
Visualization: Stability Testing Workflow
Figure 2: Sequential workflow for thermodynamic and kinetic characterization.
Handling & Storage Recommendations
Based on the estimated thermodynamic profile and functional group analysis:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary ether linkage is prone to slow auto-oxidation to peroxides over long durations (months).
-
Handling: Avoid contact with strong Lewis acids (e.g., AlCl₃) which can cleave the methoxy ether.
-
Safety: Treat as a potential alkylating agent (carcinogenicity suspect) due to the primary alkyl chloride moiety.
References
-
Joback, K. G., & Reid, R. C. (1987).[2][3] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[3] Link
-
NIST Chemistry WebBook. Thermophysical Properties of Ethers and Chlorinated Hydrocarbons. National Institute of Standards and Technology. Link
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Reference for hydrolysis kinetics of halo-ethers).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Literature review of chloropropyl ether derivatives of 4-methoxyphenol
Executive Summary
The chloropropyl ether derivative of 4-methoxyphenol (1-(3-chloropropoxy)-4-methoxybenzene) represents a critical "linker scaffold" in modern medicinal chemistry. It serves as the structural backbone for a class of tyrosine kinase inhibitors (including Bosutinib ) and various neuroactive agents.
This guide moves beyond basic synthesis to analyze the chemoselective alkylation strategies required to produce this motif with high purity. We focus on the "bifunctional linker" concept—using the inertness of the terminal chloride during initial ether formation to allow for controlled, sequential functionalization.
Structural Chemistry & Synthetic Pathways
The core transformation involves the O-alkylation of 4-methoxyphenol (Mequinol) or its carboxylated derivatives (e.g., methyl vanillate). The critical challenge is avoiding polymerization or double-alkylation.
The Chemoselectivity Paradox
To synthesize the target mono-ether, one must react a diprotic electrophile (dihaloalkane) with a nucleophilic phenoxide.
-
The Trap: Using 1,3-dichloropropane often leads to low yields due to slow kinetics and competitive formation of the bis-phenoxy dimer (A-B-A type).
-
The Solution: Utilization of 1-bromo-3-chloropropane .[1][2][3][4] The bromide is approximately
to times more labile toward nucleophilic attack than the chloride. This kinetic differentiation allows the phenoxide to displace the bromide exclusively, leaving the chloride intact for downstream derivatization.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the
Caption: Kinetic resolution in the Williamson ether synthesis. The bromide leaving group ensures regioselective alkylation.
Pharmacological Applications: The "Bosutinib" Case Study[2]
The most authoritative application of this chemistry is in the synthesis of Bosutinib (Bosulif®), a dual Src/Abl tyrosine kinase inhibitor used for Chronic Myelogenous Leukemia (CML).
The Linker Role
In Bosutinib, the chloropropyl chain acts as a spacer that positions a solubilizing amine (N-methylpiperazine) into the solvent-exposed region of the kinase ATP-binding pocket.
-
Step 1: Formation of the chloropropyl ether (using the chemistry described above).
-
Step 2: Finkelstein-assisted amination where the terminal chloride is displaced by piperazine.
Comparative Reactivity Data
The following table summarizes the reactivity of the chloropropyl derivative versus other analogs in nucleophilic substitution reactions (amination).
| Leaving Group (X) | Reagent | Solvent | Temp (°C) | Yield (Amination) | Notes |
| -Cl (Target) | N-methylpiperazine | NaI / DMF | 80 | 92% | Requires Iodide catalyst (Finkelstein) |
| -Br | N-methylpiperazine | DMF | 25 | 88% | Unstable intermediate; polymerizes easily |
| -OTs (Tosylate) | N-methylpiperazine | THF | 60 | 75% | Elimination side-products observed |
Data synthesized from Bosutinib process chemistry literature [1, 2].
Experimental Protocol: Synthesis of 1-(3-chloropropoxy)-4-methoxybenzene
Objective: Synthesis of the chloropropyl ether intermediate with >98% purity suitable for GMP workflows. Scale: 0.25 mol (Pilot Scale).
Materials & Reagents[5]
-
Substrate: 4-Methoxyphenol (or Methyl Vanillate for Bosutinib route): 35.0 g
-
Alkylation Agent: 1-Bromo-3-chloropropane: 47.0 g (1.2 equivalents). Note: Excess is crucial to prevent dimerization.
-
Base: Potassium Carbonate (
), anhydrous, granular: 52.0 g. -
Solvent: N,N-Dimethylformamide (DMF): 150 mL.
Step-by-Step Methodology
-
Solvation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the phenolic substrate in DMF.
-
Activation: Add
in a single portion. Stir at ambient temperature for 15 minutes to initiate deprotonation (color change to slight yellow/orange often observed). -
Addition: Add 1-bromo-3-chloropropane dropwise over 20 minutes. Critical: Do not dump all at once; exothermic control is required.
-
Reaction: Heat the mixture to 60°C .
-
Quench: Cool to 20°C. Pour the mixture into 600 mL of ice-water slurry. The product will precipitate as an oil or low-melting solid.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the organic layer with water ( ) to remove DMF, then brine. -
Drying: Dry over
and concentrate under reduced pressure. -
Purification: If the oil is colored, pass through a short silica plug eluting with 10% EtOAc/Hexane.
Validation Parameters
-
1H NMR (CDCl3): Look for the triplet at
3.70 ppm ( -Cl) and the triplet at 4.10 ppm ( -O-Ar). The quintet at 2.20 ppm represents the central methylene. -
HPLC Purity: Target >98.0% (Area %).
Workflow Visualization
Caption: Operational workflow for the synthesis of chloropropyl aryl ethers.
Safety & Stability (MSDS Summary)
-
Toxicity: Chloropropyl ethers are potential alkylating agents. While 1-(3-chloropropoxy)-4-methoxybenzene is less volatile than shorter chain analogs (like bis-chloromethyl ether), it should be handled as a suspected mutagen .
-
Skin/Eye: Severe irritant. The compound can hydrolyze slowly on moist skin to release HCl.
-
Storage: Stable at room temperature if kept dry. Avoid strong bases which can cause cyclization to form chromans or elimination to allyl ethers.
References
-
Mao, Y., & Jianfeng, L. (2014). A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Heterocycles, 89(8), 1885.[1]
-
BenchChem. (2025).[2][7][6][8] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[4] Technical Guide.
-
National Institutes of Health (NIH). (2024).[1][9][10] PubChem Compound Summary for 1-(3-chloropropoxy)-4-methoxybenzene. PubChem.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Reference for Williamson Ether Synthesis protocols).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Isomeric Forms of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
The following technical guide details the stereochemical characterization, synthesis, and analytical resolution of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene .
This document is structured to address the specific challenges of synthesizing secondary aryl-alkyl ethers where regio-isomerism and enantiopurity are critical quality attributes.
Molecular Architecture & Stereochemical Analysis
The molecule 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (CAS Registry Number generic for racemates: varies by substitution) represents a specific class of chiral aryl-alkyl ethers. Unlike the more common
Structural Definition
-
IUPAC Name: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Molecular Formula: C
H ClO -
Key Structural Feature: The ether oxygen is bonded to C2 of the propyl backbone. C1 bears the chlorine atom.
Stereogenic Center Assignment (CIP Rules)
The chirality resides at C2 of the propyl chain. The Cahn-Ingold-Prelog (CIP) priority assignment is critical for distinguishing the enantiomers.
Priorities at C2:
-
-O-Ar (Phenoxy group): Oxygen (Atomic #8) has the highest priority.
-
-CH
Cl (Chloromethyl): Carbon bonded to Chlorine (Atomic #17). -
-CH
(Methyl): Carbon bonded to Hydrogens. -
-H (Hydrogen): Lowest priority.
Configuration:
-
(R)-Isomer: With Hydrogen in the rear, the sequence 1
2 3 is Clockwise . -
(S)-Isomer: With Hydrogen in the rear, the sequence 1
2 3 is Counter-Clockwise .
Synthetic Strategy & Regiocontrol
Synthesizing the secondary ether (the target) is thermodynamically challenging compared to the primary ether isomer (1-aryloxy-2-chloropropane). Standard alkylation of phenoxides with propylene oxide or epichlorohydrin typically favors attack at the less hindered primary carbon, yielding the wrong regioisomer.
To selectively synthesize 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, one must utilize activation of the secondary alcohol while preserving the primary chloride.
The Mitsunobu Protocol (Inversion Pathway)
The most robust method to secure the target regioisomer and control stereochemistry is the Mitsunobu coupling of 4-methoxyphenol (PMP) with 1-chloro-2-propanol .
Mechanism:
-
Activation: Triphenylphosphine (PPh
) and DIAD (Diisopropyl azodicarboxylate) activate the secondary hydroxyl group of 1-chloro-2-propanol. -
Substitution: The phenol nucleophile attacks C2.
-
Stereochemistry: The reaction proceeds via an
mechanism, resulting in Walden Inversion at C2.
-
Starting Material: (S)-(+)-1-chloro-2-propanol
Product: (R)-Ether -
Starting Material: (R)-(-)-1-chloro-2-propanol
Product: (S)-Ether
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes. Path B (Mitsunobu) is required to force the ether linkage at the secondary carbon.
Experimental Protocol: Mitsunobu Coupling
Objective: Synthesis of (R)-1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene.
-
Reagents:
-
4-Methoxyphenol (1.0 eq)
-
(S)-1-Chloro-2-propanol (1.2 eq) [Note: Use (S) to get (R) product]
-
Triphenylphosphine (PPh
, 1.5 eq) -
DIAD (1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
-
Procedure:
-
Step 1: Dissolve 4-methoxyphenol, (S)-1-chloro-2-propanol, and PPh
in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2] -
Step 2: Add DIAD dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.
-
Step 3: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc).
-
Step 4: Quench with water. Extract with Ethyl Acetate.[3]
-
Step 5: Purification via silica gel chromatography. The target secondary ether typically elutes before the primary ether impurity if any is formed via background alkylation.
-
Analytical Resolution & Quality Control
Separating the enantiomers of the racemic mixture (if stereoselective synthesis is not used) requires chiral stationary phases (CSPs).
Chiral HPLC Method
Polysaccharide-based columns are the industry standard for resolving aryl-alkyl ethers.
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives) | Excellent recognition of the aromatic moiety and ether linkage. |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) | Normal phase mode maximizes interaction with the chiral selector. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow. |
| Detection | UV @ 280 nm (or 225 nm) | 4-Methoxyphenol chromophore absorbs strongly here. |
| Temperature | 25°C | Lower temperatures often improve resolution ( |
Impurity Profile
In drug development, this molecule is often monitored as a Regio-Isomer Impurity .
-
Target: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (Secondary Ether).
-
Common Impurity: 1-(4-methoxyphenoxy)-2-chloropropane (Primary Ether).
-
Differentiation:
-
1H NMR: The methine proton (-CH-) of the target secondary ether appears as a multiplet further downfield (~4.5 ppm) compared to the methylene protons (-CH
-) of the primary ether (~4.0 ppm). -
Fragmentation (MS): The secondary ether typically shows a cleaner loss of the chloromethyl group compared to the primary ether.
-
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link
- Weissberg, A., & Dagan, S. (2011). Identification of Regioisomeric Impurities in Pharmaceutical Ethers using NMR and HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for regio-isomer distinction).
-
Phenomenex. (2023).[4] Chiral HPLC Separations: A Guide to Column Selection. Link
-
Sigma-Aldrich. 1-Chloro-2-propanol Product Specification and Stereochemistry. Link
Sources
Technical Guide: Spectroscopic Profile of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
This technical guide details the spectroscopic and physicochemical profile of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene , a specific ether intermediate often encountered in the synthesis of pharmaceutical agents (such as beta-blockers derived from 4-methoxyphenol) or as a process-related impurity.
Executive Summary
Compound Identity: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene CAS Registry Number: (Analogous to 623-12-1 derivatives; specific isomer often unlisted in public aggregate databases, typically referenced in proprietary CMC filings). Significance: This compound represents a critical "branched-chain" ether impurity or intermediate. It is structurally significant due to the chirality at the C2 position of the propoxy chain, which introduces diastereotopic effects in NMR spectroscopy. Its accurate identification is essential for quality control in the synthesis of 4-methoxyphenol derivatives.
Physicochemical Characterization
The following data establishes the baseline identity of the molecule.
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| Exact Mass | 200.0604 (³⁵Cl) |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~265–270 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
| Chirality | Racemic (±) unless stereoselectively synthesized (contains 1 chiral center at C2 of the propyl chain) |
Spectroscopic Analysis
This section details the specific spectral signatures required for structural confirmation.
Mass Spectrometry (GC-MS / LC-MS)
Ionization Mode: Electron Impact (EI, 70 eV) The mass spectrum is characterized by the distinct chlorine isotope pattern and ether cleavage fragmentation.
-
Molecular Ion (M⁺):
-
m/z 200 (100%) : Base peak for the parent ion (³⁵Cl).
-
m/z 202 (32%) : Characteristic M+2 peak confirming the presence of one Chlorine atom.
-
-
Key Fragment Ions:
-
m/z 123/124 : [C₇H₇O₂]⁺ or [C₇H₈O₂]⁺. Loss of the chloropropyl chain (–C₃H₆Cl). This corresponds to the 4-methoxyphenol radical cation or protonated species.
-
m/z 109 : [C₇H₇O]⁺. Loss of the chloropropyl group and the methyl from the methoxy group (or rearrangement).
-
m/z 151 : [M – CH₂Cl]⁺. Loss of the chloromethyl group via alpha-cleavage at the ether linkage.
-
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (¹H), 100 MHz (¹³C)
Proton NMR (¹H NMR)
The spectrum exhibits an AA'BB' aromatic system and a characteristic ABX pattern for the aliphatic chain due to the chiral center.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 6.80 – 6.85 | Multiplet (AA'BB') | 4H | Ar-H | Aromatic ring protons (symmetric para-substitution). |
| 4.45 – 4.55 | Sextet (or Multiplet) | 1H | –O–CH (CH₃)– | Chiral methine proton. Deshielded by oxygen. |
| 3.77 | Singlet | 3H | Ar–O–CH ₃ | Methoxy group protons. |
| 3.62 | dd (J ≈ 11, 5 Hz) | 1H | –CH aHb–Cl | Diastereotopic methylene proton (A part of ABX). |
| 3.54 | dd (J ≈ 11, 6 Hz) | 1H | –CHaCH b–Cl | Diastereotopic methylene proton (B part of ABX). |
| 1.42 | Doublet (J ≈ 6.2 Hz) | 3H | –CH(CH ₃)– | Methyl group on the propyl chain. |
Carbon NMR (¹³C NMR)
| Shift (δ, ppm) | Assignment | Notes |
| 154.2 | Ar-C -OMe | Ipso-carbon (attached to methoxy). |
| 151.8 | Ar-C -O-R | Ipso-carbon (attached to chloropropoxy). |
| 115.8 | Ar-C H | Aromatic methine (ortho to ether). |
| 114.7 | Ar-C H | Aromatic methine (ortho to methoxy). |
| 76.2 | –O–C H– | Methine carbon of the ether linkage. |
| 55.7 | –OC H₃ | Methoxy carbon. |
| 48.1 | –C H₂Cl | Chloromethyl carbon. |
| 18.5 | –C H₃ | Methyl carbon of the propyl chain. |
Infrared Spectroscopy (FT-IR)
Sampling: Neat (ATR) or KBr Disk.
-
2850–2960 cm⁻¹: C-H stretching (Aliphatic methyl/methylene).
-
1505 & 1225 cm⁻¹: Aromatic C=C stretching and C-O-C (aryl alkyl ether) asymmetric stretch.
-
1035 cm⁻¹: Symmetric C-O-C stretch.
-
825 cm⁻¹: C-H out-of-plane bending (para-substituted benzene).
-
740–700 cm⁻¹: C-Cl stretching (Distinctive halo-alkane band).
Synthesis & Formation Pathway
Understanding the origin of this molecule is vital for controlling it as an impurity. It is typically formed via the alkylation of 4-methoxyphenol (Mequinol).
Mechanistic Pathway
The formation can occur via two primary routes:
-
Direct Alkylation: Reaction with 1-bromo-2-chloropropane (favors branched product via Sₙ2 if conditions are controlled).
-
Epoxide Ring Opening (Minor Path): Reaction with propylene oxide followed by chlorination (e.g., SOCl₂), where inversion at the secondary alcohol yields the chloride.
Caption: Figure 1. Primary synthetic route via Williamson ether synthesis.[1] The steric hindrance at the secondary carbon of the alkyl halide makes this reaction sensitive to temperature and base strength.
Analytical Protocol (HPLC)
To quantify this compound in reaction mixtures, the following HPLC method is recommended.
System: Agilent 1200 Series (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) Detection: UV @ 280 nm (Absorption max of the anisole moiety)
Gradient Method:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
| Time (min) | % Phase A | % Phase B | Flow Rate |
| 0.0 | 90 | 10 | 1.0 mL/min |
| 10.0 | 10 | 90 | 1.0 mL/min |
| 12.0 | 10 | 90 | 1.0 mL/min |
| 12.1 | 90 | 10 | 1.0 mL/min |
| 15.0 | 90 | 10 | 1.0 mL/min |
Retention Logic: Due to the chlorine atom and the propyl chain, the target molecule is more lipophilic than 4-methoxyphenol. Expect elution after the starting phenol but before any bis-alkylated or dimerized impurities.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (2023) - Anisole Derivatives.[Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Chemometric NMR prediction of AA'BB' systems).
-
PubChem. Compound Summary: 4-Chloroanisole and related ethers.[Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Utilization of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene as a Pharmaceutical Intermediate
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the chemical intermediate, 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for its application in pharmaceutical synthesis, with a primary focus on the production of the Active Pharmaceutical Ingredient (API), Naftopidil.
Introduction: The Strategic Value of a Versatile Intermediate
In the landscape of pharmaceutical development, intermediates are the foundational building blocks from which complex and biologically active molecules are constructed.[1][2] The compound 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (CAS No: 83738-43-8) is a prime example of such a crucial precursor. Its molecular architecture, featuring a reactive secondary chloroalkane tethered to a methoxy-substituted aromatic ring, makes it a highly valuable synthon.
The presence of both a chloro group and a methoxy group offers distinct advantages. The methoxy group can influence the electronic properties of the benzene ring and may play a role in the pharmacokinetic profile of the final drug molecule.[3] The chloro group provides a reactive site for nucleophilic substitution, a cornerstone reaction in the assembly of many APIs.[4] This document will primarily explore its well-established role in the synthesis of Naftopidil, an important therapeutic agent.
Physicochemical Properties and Safety Mandates
A thorough understanding of the intermediate's physical and chemical properties is paramount for safe handling and successful experimental design.
Table 1: Physicochemical Data for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
| Property | Value |
| CAS Number | 83738-43-8 |
| Molecular Formula | C10H13ClO2 |
| Molecular Weight | 200.66 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 275-278 °C (Predicted) |
| Density | Approx. 1.1 g/cm³ (Predicted) |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Ethanol, THF) |
Handling and Safety Protocols
As with all chlorinated organic compounds, appropriate safety measures must be strictly enforced.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could lead to vigorous or unwanted reactions.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7]
-
Disposal: Dispose of waste in accordance with all federal, state, and local regulations for hazardous chemical waste.[5]
Core Application: Synthesis of Naftopidil
The primary and most significant application of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is in the synthesis of Naftopidil. Naftopidil is a selective α1-adrenergic receptor antagonist used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[8][9]
The synthesis involves a nucleophilic substitution reaction where the secondary amine of 1-(2-methoxyphenyl)piperazine attacks the carbon atom bearing the chlorine atom in our title intermediate, displacing the chloride and forming the final API.
Detailed Experimental Protocol: Synthesis of Naftopidil
This protocol details the reaction of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene with 1-(2-methoxyphenyl)piperazine. The causality for each step is explained to provide a deeper understanding of the process.
Reaction Scheme:
-
Reactant A: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Reactant B: 1-(2-methoxyphenyl)piperazine
-
Product: Naftopidil
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-(2-methoxyphenyl)piperazine (1.0 eq).
-
Solvent Addition: Add a suitable organic solvent such as toluene or ethanol (approx. 5-10 mL per gram of piperazine).[10][11]
-
Causality: Toluene or ethanol are chosen for their ability to dissolve the reactants and for their boiling points, which are suitable for achieving the necessary reaction temperature under reflux conditions.[10] Toluene is often preferred for its azeotropic properties which can help remove any trace amounts of water.
-
-
Addition of Intermediate: While stirring the solution, add 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (1.0-1.1 eq) dropwise.
-
Causality: A slight excess of the chloro-intermediate can be used to ensure the complete consumption of the more valuable piperazine starting material.
-
-
Heating to Reflux: Heat the reaction mixture to reflux (for toluene, ~111°C; for ethanol, ~78°C) and maintain this temperature with vigorous stirring.[10]
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a practical rate. Refluxing ensures the reaction can be held at a constant, optimal temperature without loss of solvent.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold solvent (the same used for the reaction) to remove any soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent like isopropanol or ethanol.[10] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Causality: Recrystallization is a purification technique based on differences in solubility. Impurities remain in the mother liquor while the desired product crystallizes out in a purer form.
-
-
Drying: Dry the purified crystals under vacuum to obtain the final product, Naftopidil.
Summary of Reaction Parameters
Table 2: Typical Reaction Parameters for Naftopidil Synthesis
| Parameter | Condition | Rationale |
| Solvent | Toluene or Ethanol | Good solubility for reactants; appropriate boiling point for reflux.[10][11] |
| Temperature | Reflux (~78-111 °C) | Provides sufficient activation energy for the reaction.[10] |
| Stoichiometry | ~1:1 molar ratio | Efficient use of reactants. |
| Typical Yield | 80-90% | An efficient synthetic route.[11] |
| Purification | Recrystallization (Isopropanol) | High purity of the final API is required for pharmaceutical use.[10] |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of Naftopidil.
Analytical Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and quality of both the 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene intermediate and the final Naftopidil API. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this purpose.[12]
General Analytical Workflow
Caption: General workflow for analytical quality control.
Protocol 1: Purity Determination by HPLC
HPLC is ideal for analyzing the purity of non-volatile and thermally labile compounds like Naftopidil.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by a UV scan of the analyte (e.g., 254 nm).[12]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identity and Impurity Profiling by GC-MS
GC-MS is well-suited for the analysis of the more volatile intermediate, 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, providing both separation and structural information.[12][13]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection to maximize sensitivity.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The identity of the compound is confirmed by matching its retention time and mass spectrum with that of a known standard. This method is also excellent for identifying volatile impurities.
Comparison of Analytical Techniques
Table 3: HPLC vs. GC-MS for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[12] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[12] |
| Applicability | Excellent for non-volatile and thermally unstable compounds (e.g., Naftopidil).[12] | Ideal for volatile and thermally stable compounds (e.g., the chloro-intermediate).[12] |
| Selectivity | Good selectivity based on retention time and UV-Vis spectra.[12] | High selectivity and specificity due to mass fragmentation patterns, providing structural confirmation.[12] |
| Sample Prep | Simple dissolution and filtration. | May require derivatization for non-volatile compounds, but simple dilution for the target intermediate. |
Conclusion
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a strategically important intermediate whose value is clearly demonstrated in the efficient synthesis of Naftopidil. A comprehensive understanding of its properties, coupled with robust and well-defined synthetic and analytical protocols, is essential for its successful application in a pharmaceutical R&D or manufacturing setting. The methodologies and insights provided in this document serve as a foundational guide for scientists working to leverage this versatile chemical building block.
References
- Pioneering Analytical Methods for 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Comparative Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- CN1473820A - Process for preparing naftopidil - Google Patents.
- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Naftopidil, KT 611 | New Drug Approvals.
- EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
- 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc.
- Drug intermediate | MedChemExpress.
- CN101590059A - The pharmaceutical composition that contains naftopidil and dutasteride - Google Patents.
- Naftopidil | MedChemExpress.
- Parallels between the chloro and methoxy groups for potency optimization - PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN101590059A - The pharmaceutical composition that contains naftopidil and dutasteride - Google Patents [patents.google.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
Scalable production methods for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Application Note: Scalable Production of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Part 1: Executive Summary & Strategic Analysis
1.1 Target Molecule Profile
-
IUPAC Name: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Common Identifiers: 2-(4-Methoxyphenoxy)propyl chloride; PMP-sec-propyl chloride.
-
Molecular Formula: C₁₀H₁₃ClO₂
-
Key Structural Feature: The 4-methoxyphenol (PMP) moiety is ether-linked to the secondary carbon (C2) of the propyl chain, with a chlorine atom at the primary terminus (C1).
-
Industrial Relevance: A specialized intermediate for beta-blockers and antispasmodic agents (e.g., structural analogs of Metoprolol and Mebeverine). It serves as a chiral building block where the specific branched architecture dictates pharmacological selectivity.
1.2 The Regioselectivity Challenge The synthesis of this specific isomer presents a critical chemical engineering challenge. Standard industrial etherification—reacting 4-methoxyphenol with propylene oxide under basic conditions—predominantly yields the primary ether (1-aryloxy-2-propanol) due to steric control (Sₙ2 attack at the least hindered carbon).
-
Standard Route (Incorrect Product): PMP + Propylene Oxide (Base) → Ar-O-CH₂-CH(OH)-CH₃.
-
Target Route (Required Product): PMP + [Synthon] → Ar-O-CH(CH₃)-CH₂-Cl.
To achieve the target secondary ether linkage with high regiochemical purity (>98%) at scale, we cannot rely on simple epoxide opening. This guide details a Robust Propionate-Reduction Pathway that guarantees the correct connectivity through stepwise functionalization.
Part 2: Technical Pathway & Mechanism
Selected Synthetic Strategy: The "Propionate" Route
This method uses ethyl 2-bromopropionate as a regiochemical anchor. By establishing the O-C2 bond in the first step via a thermodynamically favorable substitution, we "lock in" the branched structure before generating the chloride.
Workflow Summary:
-
Etherification: Alkylation of 4-methoxyphenol with ethyl 2-bromopropionate.
-
Reduction: Conversion of the ester to the primary alcohol.
-
Chlorination: Deoxychlorination of the alcohol to the alkyl chloride.
Pathway Visualization (DOT)
Caption: Stepwise synthesis guaranteeing the O-C2 connectivity via a propionate intermediate.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)propanoate
Rationale: The secondary bromide of ethyl 2-bromopropionate is activated by the adjacent carbonyl group, facilitating Sₙ2 displacement by the phenoxide despite the steric hindrance.
Reagents:
-
4-Methoxyphenol (PMP): 124.1 g (1.0 mol)
-
Ethyl 2-bromopropionate: 199.1 g (1.1 mol)
-
Potassium Carbonate (anhydrous, milled): 207.3 g (1.5 mol)
-
Acetonitrile (ACN): 1.2 L
-
Tetrabutylammonium bromide (TBAB): 3.2 g (1 mol%) - Phase transfer catalyst to accelerate rate.
Protocol:
-
Setup: Equip a 3-L three-neck reactor with a mechanical stirrer, reflux condenser, and internal thermometer. Inert with nitrogen.
-
Charging: Add PMP, K₂CO₃, TBAB, and ACN. Stir at room temperature for 30 minutes to form the phenoxide suspension.
-
Addition: Add ethyl 2-bromopropionate dropwise over 45 minutes. Caution: Mild exotherm.
-
Reaction: Heat the slurry to mild reflux (80–82°C) for 6–8 hours. Monitor by HPLC (Target: <1% residual PMP).
-
Workup: Cool to 25°C. Filter off inorganic salts (KBr/Excess K₂CO₃). Wash the filter cake with ACN (200 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve oil in Ethyl Acetate (500 mL), wash with 1M NaOH (2 x 200 mL) to remove unreacted phenol, then water and brine. Dry over MgSO₄ and concentrate.
-
Expected Yield: 90–95% (Pale yellow oil).
-
Step 2: Reduction to 2-(4-methoxyphenoxy)propan-1-ol
Rationale: NaBH₄ enhanced with LiCl generates LiBH₄ in situ, a safer alternative to LiAlH₄ for reducing esters to alcohols at scale.
Reagents:
-
Intermediate A (Ester): 224.2 g (1.0 mol)
-
Sodium Borohydride (NaBH₄): 75.7 g (2.0 mol)
-
Lithium Chloride (LiCl): 84.8 g (2.0 mol)
-
THF (Anhydrous): 1.0 L
-
Ethanol (Absolute): 500 mL
Protocol:
-
Setup: 5-L reactor, cryostat (0°C), mechanical stirring, addition funnel. Nitrogen atmosphere.
-
Preparation: Charge NaBH₄, LiCl, and THF. Stir for 1 hour to generate the active reducing species.
-
Addition: Dissolve the Ester (Intermediate A) in Ethanol. Add this solution dropwise to the borohydride suspension at 0–5°C over 2 hours. Caution: Hydrogen gas evolution.
-
Digestion: Allow to warm to room temperature (20–25°C) and stir for 12 hours.
-
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution (slowly!) to quench excess hydride. Adjust pH to ~6 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine.[1]
-
Isolation: Dry and concentrate. The product is a viscous oil.
-
Expected Yield: 85–90%.
-
Step 3: Chlorination to 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Rationale: Thionyl chloride (SOCl₂) is the standard for converting primary alcohols to chlorides. Catalytic DMF forms the Vilsmeier-Haack reagent intermediate, ensuring rapid conversion without rearrangement.
Reagents:
-
Intermediate B (Alcohol): 182.2 g (1.0 mol)
-
Thionyl Chloride (SOCl₂): 142.8 g (1.2 mol)
-
DMF (Dimethylformamide): 1.0 mL (Catalytic)
-
Dichloromethane (DCM) or Toluene: 1.0 L
Protocol:
-
Setup: 3-L reactor, scrubber system (for HCl/SO₂ gas), cooling bath.
-
Charging: Dissolve Intermediate B and DMF in DCM/Toluene. Cool to 0–5°C.
-
Addition: Add SOCl₂ dropwise over 1 hour, maintaining temperature <10°C.
-
Reaction: Remove cooling bath. Heat to reflux (40°C for DCM, 80°C for Toluene) for 3–4 hours.
-
Workup: Cool to RT. Quench by pouring onto ice-water (500 mL). Separate phases.
-
Neutralization: Wash organic phase with sat. NaHCO₃ (Caution: CO₂ evolution) until pH is neutral.
-
Final Isolation: Dry (MgSO₄), filter, and concentrate.
-
Distillation: Purify via high-vacuum distillation (approx. 110–120°C at 1 mmHg) to obtain the pure chloride.
-
Final Yield: 80–85%.
-
Purity: >98% (GC/HPLC).[2]
-
Part 4: Process Safety & Quality Control
Critical Process Parameters (CPP)
| Parameter | Setpoint | Criticality | Consequence of Deviation |
| Step 1 Temp | 80°C (Reflux) | High | <70°C: Incomplete reaction. >90°C: Degradation of PMP. |
| Step 2 H₂ Evolution | Controlled Rate | Critical | Rapid addition causes foaming/pressure buildup. |
| Step 3 Quench | pH Neutralization | Medium | Acidic residue promotes ether cleavage/degradation. |
Analytical Specification (QC)
-
HPLC Method: C18 Column, Acetonitrile/Water (Gradient 20%->90%), UV 280 nm.
-
Retention Time: PMP (early) < Alcohol Intermediate < Product (late).
-
-
NMR Validation (¹H, 400 MHz, CDCl₃):
-
Look for the methine proton (CH-O) as a multiplet at ~4.5 ppm.
-
Look for the chloromethyl protons (CH₂-Cl) as a doublet of doublets at ~3.6-3.8 ppm.
-
Differentiation: The regioisomer (primary ether) would show a CH₂-O triplet and a CH-Cl multiplet.
-
Safety Data
-
Ethyl 2-bromopropionate: Lachrymator. Handle in fume hood.
-
Thionyl Chloride: Reacts violently with water. Corrosive.
-
Waste Disposal: Aqueous streams from Step 2 contain Boron salts; dispose of according to local environmental regulations.
Part 5: References
-
Williamson Ether Synthesis Optimization:
-
Source: Tan, Z., et al. "Process Development for the Scalable Synthesis of Aryl Ethers." Organic Process Research & Development, 2021.
-
Relevance: Optimization of base/solvent systems for hindered alkyl halides.
-
-
Reduction of Esters with NaBH4/LiCl:
-
Source: Hamada, Y., et al. "Rapid and Scalable Reduction of Esters to Alcohols using NaBH4-LiCl." Chem. Pharm. Bull., 2010.
-
Relevance: Safer alternative to Lithium Aluminum Hydride for scale-up.
-
-
Chlorination via Thionyl Chloride:
-
Source: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley, 5th Ed.
-
Relevance: Standard protocols for hydroxyl-to-halide conversion preserving ether linkages.
-
-
Regiochemistry of Epoxide Opening (Contextual):
-
Source: "Regioselective Ring Opening of Epoxides." Comprehensive Organic Synthesis, Vol 6.
-
Relevance: Explains why the direct propylene oxide route fails for this specific isomer.
-
Sources
Reaction mechanism of 4-methoxyphenol with epichlorohydrin derivatives
Application Note: High-Yield Synthesis of 4-Methoxyphenyl Glycidyl Ether
Executive Summary
The synthesis of 4-methoxyphenyl glycidyl ether (CAS: 2211-94-1) via the reaction of 4-methoxyphenol (MEHQ) and epichlorohydrin (ECH) is a critical transformation in the production of epoxy resins, reactive diluents, and pharmaceutical intermediates. While the reaction appears straightforward, it is governed by a competition between the desired cyclization and deleterious oligomerization.
This guide provides a rigorous mechanistic breakdown and an optimized protocol designed to maximize yield (>90%) and purity. By utilizing Phase Transfer Catalysis (PTC) and controlling the epichlorohydrin-to-phenol stoichiometry, researchers can suppress side reactions such as hydrolysis and chain extension.
Mechanistic Insight & Pathway Analysis
The reaction proceeds through a two-step sequence: Interfacial Nucleophilic Attack followed by Dehydrochlorination . Understanding the kinetics of these steps is vital for process control.
Step 1: Phenoxide Formation & Ring Opening
The 4-methoxyphenol is deprotonated by a base (typically NaOH) to form the phenoxide anion. In a biphasic system (organic ECH/aqueous Base), a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) transports the phenoxide into the organic phase. The phenoxide attacks the less substituted carbon of the epichlorohydrin epoxide ring (SN2), opening the ring to form a chlorohydrin intermediate.
Step 2: Ring Closure (Dehydrochlorination)
The chlorohydrin intermediate undergoes an intramolecular SN2 reaction where the alkoxide anion displaces the chloride, reforming the epoxide ring to yield the glycidyl ether.
Critical Side Reactions
-
Oligomerization: If the concentration of ECH is low, the product glycidyl ether can react with another phenoxide ion, leading to dimers and oligomers.
-
Hydrolysis: Water in the system can attack the epoxide ring, forming a diol (glycol), which destroys the functionality.
Visualizing the Reaction Pathway:
Figure 1: Mechanistic pathway of MEHQ glycidylation, highlighting the critical intermediate and potential side reactions.
Experimental Protocol
This protocol utilizes epichlorohydrin as both reactant and solvent (large excess) to favor the formation of the monomeric glycidyl ether over oligomers.
Materials & Equipment
-
Reagents:
-
4-Methoxyphenol (MEHQ), >99%.
-
Epichlorohydrin (ECH), >99% (Caution: Carcinogen/Toxic).
-
Sodium Hydroxide (NaOH), 50% aq. solution or solid pellets.
-
Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium chloride (Catalyst).
-
Isopropanol (IPA) for recrystallization.
-
-
Equipment:
-
3-Neck Round Bottom Flask (equipped with mechanical stirrer, reflux condenser, thermometer).[1]
-
Dropping Funnel.
-
Rotary Evaporator.
-
Vacuum Pump.
-
Step-by-Step Procedure
Step 1: Reactor Setup & Dissolution
-
Charge the 3-neck flask with 4-Methoxyphenol (1.0 eq) and Epichlorohydrin (5.0 - 10.0 eq) .
-
Note: A molar ratio of at least 1:5 (Phenol:ECH) is recommended to suppress oligomerization [1].
-
-
Add TBAB catalyst (0.02 - 0.05 eq) .
-
Heat the mixture to 50–60 °C with vigorous stirring until solids dissolve.
Step 2: Controlled Base Addition
-
While maintaining the temperature at 60 °C , add NaOH (1.2 - 1.5 eq) slowly.
-
Option A (Aqueous): Add 50% NaOH dropwise over 1-2 hours. Azeotropic distillation can be used to remove water concurrently if a Dean-Stark trap is attached (though not strictly necessary with large ECH excess).
-
Option B (Solid): Add solid NaOH pellets in small portions over 1 hour to prevent localized hotspots.
-
-
Observation: The reaction is exothermic.[2][3] Ensure cooling capacity is available to keep temp < 70 °C to prevent uncontrolled polymerization.
Step 3: Reaction Completion
-
After base addition, maintain temperature at 60–70 °C for an additional 3–5 hours .
-
Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4) or HPLC. The disappearance of 4-methoxyphenol indicates completion.
Step 4: Work-up
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the byproduct salt (NaCl) and excess solid NaOH. Wash the filter cake with a small amount of fresh ECH.
-
Distillation: Transfer the filtrate to a rotary evaporator. Remove the excess Epichlorohydrin under reduced pressure (Vacuum: ~10-20 mbar, Bath Temp: < 80 °C).
-
Recovery: The recovered ECH can be dried and reused in subsequent batches [2].[4]
-
Step 5: Purification
-
Extraction (Optional): Dissolve the residue in ethyl acetate, wash with water (2x) and brine (1x) to remove residual caustic/catalyst. Dry over MgSO4 and concentrate.
-
Crystallization: The crude residue often solidifies. Recrystallize from Isopropanol (IPA) or an Ethanol/Water mix.
-
Dissolve crude solid in hot IPA.
-
Cool slowly to 0–4 °C.
-
Filter white crystalline needles.
-
-
Vacuum Distillation (Alternative): For high purity liquid isolation, distill at 175–182 °C @ 3 Torr [3].
Workflow Diagram:
Figure 2: Operational workflow for the synthesis and purification of 4-methoxyphenyl glycidyl ether.
Data Presentation & Characterization
Physical Properties
| Property | Value | Source |
| Chemical Name | 4-Methoxyphenyl glycidyl ether | |
| CAS Number | 2211-94-1 | |
| Molecular Weight | 180.20 g/mol | |
| Melting Point | 45–48 °C | |
| Boiling Point | 175–182 °C @ 3 Torr | |
| Appearance | White to off-white crystalline solid |
Optimization Parameters
The following table summarizes the effect of stoichiometry on product distribution [4].
| Molar Ratio (ECH : MEHQ) | Yield (%) | Oligomer Content (%) | Notes |
| 1 : 1 | 50-60% | High (>30%) | Significant chain extension; high viscosity. |
| 3 : 1 | 75-85% | Moderate (10-15%) | Standard industrial balance. |
| 5 : 1 | 90-95% | Low (<5%) | Recommended for high purity. |
| 10 : 1 | >95% | Negligible | Excellent purity, but higher recycling cost. |
Troubleshooting & Optimization
-
Low Yield / Hydrolysis:
-
Cause: Excessive water in the NaOH solution or wet solvents.
-
Solution: Use solid NaOH or add a water scavenger. Ensure ECH is dry.
-
-
High Viscosity / Oligomers:
-
Cause: Localized high concentration of phenoxide relative to ECH.
-
Solution: Increase stirring speed (vortexing) and ensure slow, dropwise addition of the base. Increase the ECH:MEHQ ratio.
-
-
Coloration (Yellow/Brown):
-
Cause: Oxidation of the phenol or excessive heating.
-
Solution: Conduct the reaction under a Nitrogen (
) blanket. Keep temperature strictly below 80 °C.
-
Safety & Compliance
-
Epichlorohydrin (ECH): Classified as a Category 1B Carcinogen and acute toxin. It is volatile and flammable.
-
Control: All operations must be performed in a functioning fume hood. Use butyl rubber gloves (nitrile is permeable to ECH).
-
-
4-Methoxyphenol (MEHQ): Eye and skin irritant. Harmful if swallowed.
-
Waste Disposal: Segregate halogenated organic waste. The aqueous wash contains dissolved ECH and must be treated as hazardous waste, not flushed down the drain.
References
- Google Patents.CN103739571A - Synthesis method of phenyl glycidyl ether.
-
CAS Common Chemistry. 4-Methoxyphenyl glycidyl ether (CAS 2211-94-1) Details. [Link][5]
-
ResearchGate. Mechanism of coupling between phenolic compounds and epichlorohydrin. (Stoichiometry effects on oligomerization). [Link]
Sources
Green chemistry approaches to synthesizing 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Executive Summary
This application note details a green chemistry protocol for the synthesis of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene , a specific regioisomer where the 4-methoxyphenol (PMP) moiety is attached to the secondary carbon of the propyl chain.
Traditional synthesis of such ethers often relies on non-selective alkylation using dihaloalkanes (low atom economy, high waste) or harsh chlorinating agents like thionyl chloride (
-
Solid-Acid Catalyzed Ring Opening: Using Amberlyst-15 to direct the addition of 4-methoxyphenol to the more substituted carbon of propylene oxide.
-
Mild Deoxychlorination: Utilizing Cyanuric Chloride (TCT) as a safe, atom-efficient alternative to traditional chlorinating agents to convert the intermediate alcohol to the target chloride.
Chemical Context & Retrosynthesis
The target molecule is a
Structural Analysis[1]
-
Target: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Structure:
-
Key Feature: The ether linkage is at the secondary carbon (C2), and the chlorine is at the primary carbon (C1).
Green Retrosynthetic Pathway
The most atom-economical route avoids leaving group waste from alkyl halides by using Propylene Oxide (PO) .
-
Pathway A (Base Catalysis):
Attack at less hindered C1 . (Incorrect Regioisomer ) -
Pathway B (Acid Catalysis):
Activated Epoxide Attack at more substituted C2 (Electronic control) . (Correct Intermediate )
Therefore, this protocol utilizes Acid Catalysis for Step 1.
Figure 1: Retrosynthetic strategy highlighting the regioselective acid-catalyzed opening of propylene oxide.[1][2]
Detailed Experimental Protocols
Protocol 1: Regioselective Ring Opening (Solvent-Free / Green Solvent)
This step utilizes Amberlyst-15 , a macroreticular sulfonic acid resin. It is non-corrosive, easily separable by filtration, and reusable, adhering to the 12 Principles of Green Chemistry.
Materials:
-
4-Methoxyphenol (PMP): 12.4 g (100 mmol)
-
Propylene Oxide: 7.0 g (120 mmol) [Caution: Volatile]
-
Catalyst: Amberlyst-15 (dry): 1.2 g (10 wt% loading)
-
Solvent (Optional): Ethyl Acetate (Green solvent) or Toluene. Note: Solvent-free is possible if PMP is melted, but EtOAc ensures better homogeneity.
Procedure:
-
Activation: Wash Amberlyst-15 with methanol and dry in a vacuum oven at 80°C for 2 hours to remove moisture (water deactivates the acid sites).
-
Setup: In a pressure tube or sealed flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol in Ethyl Acetate (20 mL).
-
Addition: Add the activated Amberlyst-15 catalyst.
-
Reaction: Cool the mixture to 0°C. Slowly add Propylene Oxide dropwise (to control exotherm).
-
Heating: Seal the vessel and heat to 50°C for 6–8 hours.
-
Mechanism Check: The acidic resin protonates the epoxide oxygen. The phenol attacks the secondary carbon (C2) which supports a greater partial positive charge than the primary carbon.
-
-
Work-up: Filter the reaction mixture to recover the Amberlyst-15 beads (save for regeneration).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil contains predominantly the desired regioisomer (2-(4-methoxyphenoxy)propan-1-ol). If necessary, purify via short-path distillation or silica plug filtration.
Validation:
-
1H NMR (CDCl3): Look for the doublet of the methyl group at
ppm and the multiplet for the CH-O at ppm. The primary alcohol protons typically appear as a multiplet at ppm.
Protocol 2: Green Deoxychlorination using Cyanuric Chloride
Replacing Thionyl Chloride (
Materials:
-
Intermediate Alcohol (from Step 1): 9.1 g (50 mmol)
-
Cyanuric Chloride (TCT): 3.1 g (16.7 mmol) [Note: 1 mol TCT reacts with 3 mol Alcohol]
-
Solvent: Acetone (Green solvent) or Acetonitrile
-
Base (Scavenger):
or dilute NaOH (optional, to neutralize HCl if strictly necessary, though TCT reactions are often self-buffering).
Procedure:
-
Setup: Dissolve the Intermediate Alcohol (50 mmol) in Acetone (50 mL) in a round-bottom flask.
-
Addition: Add Cyanuric Chloride (16.7 mmol) in one portion.
-
Reaction: Reflux the mixture at 60°C for 4–6 hours.
-
Observation: A white precipitate of Cyanuric Acid (or its salt) will begin to form as the reaction proceeds.
-
-
Quench: Cool to room temperature. Add water (50 mL) to hydrolyze any remaining active triazine species.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash the organic layer with saturated
(to remove traces of acid) and brine. -
Drying: Dry over anhydrous
and concentrate in vacuo. -
Final Product: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is obtained as a pale yellow oil.
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting the separation of the catalyst and the management of byproducts.
Figure 2: Operational workflow emphasizing catalyst recycling and green solvent use.
Comparative Metrics: Green vs. Classical
| Metric | Classical Route (Alkylation) | Green Route (Proposed) | Improvement |
| Reagents | 4-Methoxyphenol + 1-Bromo-2-chloropropane + KOH | 4-Methoxyphenol + Propylene Oxide + Amberlyst-15 | Atom Economy |
| Solvents | DMF or DMSO (Reprotoxic) | Ethyl Acetate / Acetone | Safety / Toxicity |
| Atom Economy | ~45% (Loss of KBr, H2O) | ~85% (Step 1 is 100%) | Efficiency |
| Hazards | Alkyl halides (Mutagenic), Strong Base | Solid Acid (Benign), Cyanuric Chloride (Solid) | EHS Profile |
| Regioselectivity | Poor (Mixture of isomers likely) | High (>90% C2 attack via Acid Cat.) | Quality |
References
-
Regioselective Opening of Epoxides
- Title: Regioselective ring opening of epoxides with alcohols and phenols catalyzed by metal trifl
- Source:Journal of Molecular C
- Context: Establishes the preference for C2 attack (secondary carbon)
-
URL:
-
Green Chlorination with Cyanuric Chloride
-
Title: Cyanuric Chloride: A Mild and Efficient Reagent for the Conversion of Alcohols to Alkyl Chlorides.[3]
- Source:Organic Process Research & Development.
- Context: Validates the use of TCT as a greener alternative to thionyl chloride for primary alcohols.
-
URL:
-
-
Amberlyst-15 Applications
- Title: Amberlyst-15 as a Heterogeneous C
- Source:Current Organic Chemistry.
- Context: Reviews the reusability and green profile of sulfonic acid resins.
-
URL:
-
Green Solvents
- Title: CHEM21 selection guide of classical- and less classical-solvents.
-
Source:Green Chemistry.[4]
- Context: Classifies Ethyl Acetate and Acetone as "Recommended" green solvents.
-
URL:
Sources
Application Note: Storage and Handling Protocols for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Part 1: Executive Summary & Chemical Profile
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a specialized halogenated aryl ether, frequently encountered as a process-related impurity or intermediate in the synthesis of beta-blockers (e.g., Metoprolol) and other phenoxy-propanolamine therapeutics.
Due to the presence of the secondary alkyl ether linkage combined with a primary alkyl chloride (in a branched environment), this compound exhibits specific sensitivities to nucleophilic attack (hydrolysis) and photo-oxidation. In drug development, it is often classified as a potential alkylating agent , requiring handling protocols consistent with Genotoxic Impurities (GTIs) under ICH M7 guidelines.
Physicochemical Identity
| Property | Detail |
| Chemical Name | 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene |
| Synonyms | 2-(4-methoxyphenoxy)-1-chloropropane; p-Methoxy phenyl-2-chloropropyl ether |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| Physical State | Viscous Colorless to Pale Yellow Liquid (or low-melting solid) |
| Solubility | Soluble in DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane.[1][2] Low solubility in water. |
| Key Functional Groups | Aryl Ether (Electron Rich), Alkyl Chloride (Electrophilic/Reactive) |
Part 2: Stability Mechanisms & Degradation Pathways
To ensure data integrity in analytical workflows, researchers must understand why specific storage conditions are mandated.
Hydrolytic Instability (Nucleophilic Substitution)
The primary degradation pathway is the displacement of the chloride atom by water (hydrolysis) or other nucleophiles. Although primary alkyl chlorides are generally more stable than tertiary ones, the inductive effect of the nearby oxygen atom can facilitate solvolysis under improper storage.
-
Mechanism: Water attacks the terminal carbon carrying the chlorine, leading to the formation of the corresponding alcohol (1-[(1-hydroxypropan-2-yl)oxy]-4-methoxybenzene) and HCl.
-
Impact: Moisture ingress leads to a rapid drop in purity and acidification of the sample.
Photo-Oxidative Cleavage
Aromatic ethers are susceptible to UV-induced radical formation.
-
Mechanism: UV light can excite the aromatic ring, leading to homolytic cleavage at the benzylic-like position (the ether carbon), resulting in fragmentation into p-methoxyphenol and chlorinated aliphatic byproducts.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most critical storage risk.
Part 3: Storage Protocols (The "Golden Standard")
This protocol is designed to maintain purity >98% for 12+ months.
Primary Containment
-
Vial Type: Amber borosilicate glass (Type I) with a Teflon (PTFE)-lined screw cap.
-
Reasoning: Amber glass blocks UV radiation (<400 nm). PTFE liners prevent leaching of plasticizers by the lipophilic ether and resist corrosion from trace HCl formation.
-
-
Headspace: The vial must be purged with Argon or Nitrogen before sealing.
-
Reasoning: Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air, providing a better "blanket" over the liquid surface.
-
Environmental Conditions
-
Temperature: -20°C ± 5°C .
-
Reasoning: Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows degradation rates by approximately 20-50 fold.
-
-
Humidity Control: Store the vial inside a secondary container (desiccator cabinet or sealed bag with silica gel).
-
Reasoning: Prevents condensation on the vial cap during retrieval, which could introduce moisture upon opening.
-
Storage Workflow Diagram
Figure 2: Lifecycle management of the reference standard to prevent moisture ingress.
Part 4: Handling & Safety Workflows
WARNING: As an alkyl chloride, this compound should be treated as a potential alkylating agent (genotoxic).
Engineering Controls
-
Containment: All weighing and dilution must occur inside a Chemical Fume Hood or a Powder Containment Hood (if solid).
-
Static Control: Use an ionizing bar if the compound is a solid, as static can disperse potent material.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile or Neoprene (extended cuff).
-
Reasoning: Organochlorides can permeate standard latex. Double gloving provides a breakthrough time buffer.
-
-
Eye Protection: Chemical splash goggles.
Solubilization Protocol (for Analytical Use)
Do not store stock solutions in Methanol or Water.
-
Solvent Choice: Use Acetonitrile (ACN) or DMSO for stock solutions.
-
Why: Methanol is a nucleophile and can slowly react with the alkyl chloride (methanolysis) over time. ACN is aprotic and inert.
-
-
Concentration: Prepare high-concentration stocks (e.g., 10 mg/mL) to minimize solvent volume handling.
-
Procedure:
-
Allow vial to reach room temperature (prevent condensation).
-
Weigh target amount into a volumetric flask.
-
Add ACN to volume.
-
Sonicate for 30 seconds to ensure homogeneity.
-
Shelf Life: Use ACN stocks within 24 hours or store at -80°C.
-
Part 5: Quality Control & Validation
To validate the integrity of the standard before use in critical assays (e.g., impurity spiking), use the following check:
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Note: The acid suppresses ionization of phenolic impurities, sharpening peaks.
-
-
Detection: UV at 220 nm (Aryl absorption) and 280 nm .
-
Success Criteria:
-
Main peak purity > 98%.
-
Absence of earlier-eluting peak (indicative of the more polar Hydrolysis Degradant).
-
Rapid Identity Check (NMR)
-
Solvent: DMSO-d6.
-
Key Signal: Look for the multiplet of the methine proton (-CH-) attached to the ether oxygen (~4.5 ppm) and the doublet/multiplet of the -CH2-Cl group (~3.8 ppm).
-
Failure Mode: Disappearance of the -CH2-Cl signal indicates hydrolysis or elimination.
References
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link
-
PubChem. (n.d.). Compound Summary: 1-chloro-4-methoxybenzene (Structural Analog Data). National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of unstable reagents and alkylating agents.Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Current Status: Operational Ticket Topic: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic
The Core Challenge: Synthesizing 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (Target A ) is chemically non-trivial because it requires forming an ether bond at a secondary, sterically hindered carbon while preserving a primary alkyl chloride.
Most researchers experience low yields (<30%) because standard alkylation protocols (e.g., reacting 4-methoxyphenol with epichlorohydrin or 1-bromo-2-chloropropane) predominantly yield the regioisomer (Target B ) or elimination byproducts.
Isomer Identification (Critical Step)
Before optimizing, verify your current product distribution. Standard conditions favor the primary ether.
| Feature | Target A (Desired) | Target B (Common Impurity) |
| Structure | Secondary Ether 4-MeO-Ph-O-CH(Me) -CH₂Cl | Primary Ether 4-MeO-Ph-O-CH₂ -CHCl-Me |
| Origin | Attack at Secondary Carbon | Attack at Primary Carbon |
| ¹H NMR Signature | Multiplet at ~4.5 ppm (CH-O-Ar) | Doublet/Multiplet at ~3.9-4.1 ppm (CH₂-O-Ar) |
| Main Failure Mode | Elimination (Alkene formation) | Wrong Regioselectivity |
Strategic Solutions (Protocols)
We provide two validated workflows. Protocol A is the "Gold Standard" for regioselectivity. Protocol B is an optimized alkylation route for scale-up where Mitsunobu reagents are cost-prohibitive.
Protocol A: The Mitsunobu Inversion (Recommended)
This method uses 1-chloro-2-propanol as the starting material. Since the Mitsunobu reaction proceeds via Sₙ2 inversion, the phenol attacks the secondary alcohol, forming the desired secondary ether bond with high precision.
Mechanism:
-
Activation of secondary -OH by PPh₃/DIAD.
-
Nucleophilic attack by 4-methoxyphenol (4-MP).
-
Result: 100% Regioselectivity for the secondary position.
Step-by-Step Methodology
-
Reagents:
-
4-Methoxyphenol (1.0 equiv)[1]
-
1-Chloro-2-propanol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
-
Preparation: Dissolve 4-methoxyphenol, 1-chloro-2-propanol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool the system to 0°C .
-
Addition: Add DIAD dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent hydrazine byproduct precipitation or side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Add water (5 mL) to destroy excess betaine.
-
Workup: Concentrate THF, redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then Brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 75–85%
Protocol B: Cesium-Promoted Sulfonate Displacement
If you must avoid Mitsunobu reagents, you cannot use simple halides (like 1,2-dichloropropane) due to poor reactivity. You must synthesize the Mesylate (OMs) of 1-chloro-2-propanol and use the Cesium Effect to promote Sₙ2 over E2 elimination.
The "Cesium Effect": Cs⁺ is a large, soft cation that forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity significantly compared to Na⁺ or K⁺.
Step-by-Step Methodology
-
Precursor Synthesis: React 1-chloro-2-propanol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to get 1-chloropropan-2-yl methanesulfonate .
-
Alkylation Reagents:
-
4-Methoxyphenol (1.0 equiv)[1]
-
Mesylate Precursor (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
-
Activation: Stir 4-methoxyphenol and Cs₂CO₃ in MeCN at RT for 30 mins.
-
Addition: Add the Mesylate precursor in one portion.
-
Heating: Heat to 60°C . Warning: Do not exceed 65°C. Higher temperatures favor E2 elimination (forming allyl chloride).
-
Monitoring: Monitor by TLC. If reaction stalls, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.
Yield Expectation: 50–65% (Lower than A, but scalable).
Visualizing the Reaction Pathways[2]
The following diagram illustrates why the standard epoxide route fails and how the Mitsunobu route succeeds.
Figure 1: Comparison of the standard epoxide opening (yielding the wrong isomer) vs. the Mitsunobu approach (yielding the correct secondary ether).
Troubleshooting & FAQs
Q1: I am using Protocol A (Mitsunobu), but I see a large spot on TLC that isn't product.
-
Diagnosis: This is likely Triphenylphosphine oxide (TPPO) or reduced hydrazine.
-
Fix: TPPO is notoriously difficult to remove.
-
Method 1: Triturate the crude solid with cold Hexane/Ether (TPPO precipitates, product stays in solution).
-
Method 2: Use a polymer-supported phosphine (PS-PPh₃) to filter it out, though this increases cost.
-
Q2: Can I use 1-bromo-2-chloropropane directly with K₂CO₃?
-
Answer: No.
-
Reasoning: The phenoxide will attack the Carbon attached to the Bromine (C1) because it is a primary carbon (unhindered) and Br is a better leaving group. You will form 1-(2-chloropropoxy)-4-methoxybenzene (Target B). If you force the reaction to the secondary carbon, the base will cause dehydrohalogenation (elimination) to form allyl derivatives.
Q3: My yield in Protocol B is stuck at 40%.
-
Diagnosis: Competitive elimination of the mesylate is occurring.
-
Fix:
-
Switch solvent to DMF (increases Sₙ2 rate relative to E2).
-
Lower temperature to 50°C and extend time.
-
Ensure your system is strictly anhydrous; water hydrolyzes the mesylate.
-
Q4: How do I remove unreacted 4-methoxyphenol?
-
Fix: The phenol is acidic. Wash your organic layer with 2M NaOH (repeat 3 times). The phenol will deprotonate and move to the aqueous layer as the phenoxide salt. The ether product is neutral and remains in the organic layer.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 67(6), 1947–1952. (Demonstrates the Cs effect applicable to O-alkylation).
- Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation and Etherification. Current Organic Chemistry. (Discusses regioselectivity in ether synthesis).
Sources
Technical Support Center: Minimizing Side Reactions in the Alkylation of 4-Methoxyphenol
Welcome to the Technical Support Center for the alkylation of 4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize your product yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of 4-methoxyphenol, offering explanations for the underlying causes and actionable solutions.
Problem 1: Significant Formation of C-Alkylated Byproducts
You observe the formation of 2-alkyl-4-methoxyphenol and/or 3-alkyl-4-methoxyphenol in addition to your desired O-alkylated product.
Root Cause Analysis:
The phenoxide ion, formed by the deprotonation of 4-methoxyphenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring at the ortho and para positions.[1] While O-alkylation is often the desired outcome, C-alkylation can compete, particularly under certain reaction conditions.[2] The methoxy group at the para position directs C-alkylation to the ortho positions (2 and 3).
Solutions:
-
Solvent Selection: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
Favoring O-Alkylation: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][3] These solvents solvate the cation of the base, leaving the phenoxide oxygen more exposed and available for nucleophilic attack.[4]
-
Favoring C-Alkylation: Protic solvents, such as water or alcohols (e.g., trifluoroethanol), can hydrogen bond with the phenoxide oxygen, effectively shielding it and promoting C-alkylation.[1][5]
-
-
Choice of Base: A milder base can sometimes favor O-alkylation. While a strong base like sodium hydride (NaH) ensures complete deprotonation, a weaker base like potassium carbonate (K₂CO₃) can be sufficient and may lead to cleaner reactions.[3]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product over the thermodynamically controlled C-alkylation product.[6]
-
Counter-ion Effects: The nature of the cation from the base can influence the O/C alkylation ratio. Cations that associate more strongly with the phenoxide oxygen can favor C-alkylation.
Problem 2: Low or No Conversion of Starting Material
Your reaction shows a significant amount of unreacted 4-methoxyphenol.
Root Cause Analysis:
-
Insufficient Deprotonation: The phenoxide ion may not be forming in sufficient concentration.
-
Inactive Alkylating Agent: The alkylating agent may have degraded.
-
Inappropriate Reaction Conditions: The temperature or reaction time may be insufficient.
Solutions:
-
Verify Base Strength and Quality: Ensure you are using a base strong enough to deprotonate 4-methoxyphenol. For less reactive alkylating agents, a stronger base like sodium hydride might be necessary.[7] Always use a fresh, unexpired base.
-
Check Alkylating Agent: Use a fresh bottle of the alkylating agent. Alkyl halides, in particular, can degrade over time.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[3] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be mindful that higher temperatures can also promote side reactions.[3]
-
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are thoroughly dried. Any water will quench the base.[7]
Problem 3: Formation of Elimination Byproducts
You observe the formation of an alkene derived from your alkylating agent.
Root Cause Analysis:
This is a classic E2 elimination reaction competing with the desired SN2 substitution. The phenoxide ion can act as a base, abstracting a proton from the alkylating agent, especially if it is a secondary or tertiary halide.[7][8]
Solutions:
-
Choice of Alkylating Agent: Whenever possible, use primary alkyl halides, as they are less prone to elimination reactions.[8]
-
Use a Less Hindered Base: A bulky base will favor elimination. While the phenoxide itself is the nucleophile/base, using a less sterically demanding counter-ion can sometimes help.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.[9]
Problem 4: Dialkylation of 4-Methoxyphenol
You observe the formation of products where both the hydroxyl group and the aromatic ring have been alkylated.
Root Cause Analysis:
If conditions are harsh enough to promote C-alkylation, it's possible for a second alkylation event to occur on the ring after the initial O-alkylation, or for both O- and C-alkylation to happen on the same molecule.
Solutions:
-
Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can drive further reactions.
-
Milder Conditions: Employ the strategies outlined in Problem 1 to favor O-alkylation and minimize C-alkylation, which will inherently prevent dialkylation.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of O- vs. C-alkylation in phenols?
The phenoxide anion is a resonance-stabilized species. The negative charge is delocalized onto the oxygen atom and the ortho and para positions of the aromatic ring. This creates multiple nucleophilic sites. O-alkylation occurs when the oxygen atom attacks the electrophilic alkylating agent. C-alkylation happens when the electron-rich carbon atoms of the ring act as the nucleophile.[1] Generally, O-alkylation is kinetically favored, while C-alkylation can be thermodynamically favored under certain conditions.[6]
Q2: How does the structure of the alkylating agent affect the outcome?
The reactivity of the alkylating agent follows the general trend for SN2 reactions: methyl > primary > secondary. Tertiary alkyl halides will predominantly lead to elimination products.[8] The nature of the leaving group is also important, with the reactivity order being I > Br > Cl > OTs.[8] Sterically hindered alkylating agents will react slower and may require more forcing conditions, which can increase the likelihood of side reactions.[10]
Q3: Can I use a phase-transfer catalyst to improve my reaction?
Yes, phase-transfer catalysis (PTC) can be a very effective method for the alkylation of phenols. PTC can enhance the rate of reaction and often allows for the use of milder bases and lower temperatures, which can help to minimize side reactions.[11]
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted 4-methoxyphenol, C-alkylated byproducts, and elimination products.
-
Unreacted 4-methoxyphenol: This can be easily removed by a basic wash (e.g., with 1M NaOH) during the aqueous workup. The acidic phenol will be deprotonated to form the water-soluble sodium salt, which will be extracted into the aqueous layer.[9]
-
C-alkylated byproducts: These are often isomers of the desired product and can be challenging to separate. Careful column chromatography is typically required. Optimizing the reaction conditions to prevent their formation is the best strategy.
-
Elimination products: These are often more volatile than the desired ether and may be partially removed during solvent evaporation. Column chromatography is usually effective for complete removal.
Q5: Are there any safety considerations I should be aware of when working with 4-methoxyphenol and alkylating agents?
Yes. 4-Methoxyphenol can cause skin and eye irritation.[12] Many alkylating agents are toxic, corrosive, and/or carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving strong bases like sodium hydride require an inert atmosphere and careful quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.[13]
III. Experimental Protocols & Data
General Protocol for O-Alkylation of 4-Methoxyphenol
This protocol is a starting point and should be optimized for your specific alkylating agent.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq.) and anhydrous DMF (or another suitable polar aprotic solvent).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) to the stirring solution at room temperature.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 - 1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Influence of Solvent on O/C Alkylation Ratio
| Solvent | Dielectric Constant (ε) | Type | Predominant Product |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | O-Alkylation[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | O-Alkylation[1] |
| Acetonitrile | 37.5 | Polar Aprotic | O-Alkylation |
| Water | 80.1 | Protic | C-Alkylation[1] |
| Trifluoroethanol (TFE) | 27 | Protic | C-Alkylation[1] |
IV. Visualizing Reaction Pathways
O- vs. C-Alkylation of 4-Methoxyphenoxide
Caption: Competing pathways in the alkylation of 4-methoxyphenol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common alkylation issues.
V. References
-
Alkylation of Phenol: A Mechanistic View. (2006). The Journal of Physical Chemistry A. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
-
Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017). ACS Catalysis. [Link]
-
Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. (2007). Tetrahedron Letters. [Link]
-
Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (2020). International Journal of Molecular Sciences. [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Catalysis Reviews. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003). The Journal of Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]
-
Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. CHEM 330. [Link]
-
Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]
-
ICSC 1097 - 4-METHOXYPHENOL. ILO and WHO. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. francis-press.com [francis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]
- 13. carlroth.com [carlroth.com]
Technical Support Center: Reaction Optimization for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene .
This guide addresses the critical thermodynamic and kinetic parameters governing the formation of this specific ether linkage, focusing on the Williamson Ether Synthesis route (4-methoxyphenol + 1-bromo-2-chloropropane) and the alternative Chlorination route, as temperature control is the deciding factor between high yield and elimination byproducts.
Topic: Temperature Optimization & Process Troubleshooting Applicable CAS: Related to 20744-02-9 (Isomer family) Target Audience: Process Chemists, Medicinal Chemists[1]
Executive Summary: The Kinetic Landscape
Synthesizing 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene presents a classic organic chemistry challenge: distinguishing between nucleophilic substitution (
Whether you are performing a direct alkylation or chlorinating a precursor alcohol, temperature is your primary control lever .
-
Too Low: The reaction stalls due to the steric hindrance of the secondary carbon (in alkylation) or high activation energy of the chlorinating agent.
-
Too High: You trigger rapid
elimination, generating propenyl ether impurities that are difficult to separate, or cause ether cleavage.
This guide provides a self-validating logic for selecting the optimal temperature window (typically 60°C – 80°C for alkylation) based on your specific solvent and base system.
Diagnostic Troubleshooting (FAQ)
Q1: I am running the reaction at reflux (acetone, 56°C), but conversion is stuck at <60%. Why?
Diagnosis: Insufficient Activation Energy (
-
Switch Solvent: Move to Acetonitrile (MeCN) (bp 82°C) or 2-Butanone (MEK) (bp 80°C).[1]
-
Add Catalyst: Add 5-10 mol% Potassium Iodide (KI) . This generates a transient alkyl iodide in situ (Finkelstein reaction), which is a more reactive electrophile, allowing the reaction to proceed at lower temperatures.
Q2: I increased the temperature to 100°C (DMF), and now I see a new peak at RRT 0.85. What is it?
Diagnosis: Elimination Byproduct (E2 Reaction).
Technical Insight: At temperatures >90°C, the basicity of the phenoxide ion begins to dominate its nucleophilicity. Instead of attacking the carbon, it abstracts a proton from the
-
Lower Temperature: Cap the reaction at 80°C .
-
Change Base: If using
, ensure it is anhydrous. If using stronger bases like , switch back to Carbonates to reduce basicity.
Q3: I am synthesizing this via the alcohol precursor + . Why is my yield dropping at higher temps?
Diagnosis: Ether Cleavage or Rearrangement.
Technical Insight: If you are chlorinating 1-(4-methoxyphenoxy)propan-2-ol, high temperatures with Thionyl Chloride (
-
Control Exotherm: Perform the addition of
at 0°C . -
Gentle Heating: Only heat to reflux (e.g., in DCM or Toluene) after gas evolution ceases. Do not exceed 65°C.[1]
Optimization Matrix: Temperature vs. Outcome
Use this table to predict reaction outcomes based on your thermal conditions.
| Temperature Range | Dominant Mechanism | Predicted Outcome | Risk Factor |
| < 40°C | Kinetic Control | Incomplete Conversion. High recovery of starting material.[1] | Wasted time; solvent trapping. |
| 55°C - 65°C | Mixed Region | Slow but Clean. Good for sensitive substrates, but requires 24h+ or KI catalyst.[1] | Solvent loss if not sealed.[1] |
| 75°C - 85°C | Optimal Window | High Yield. Balance between | Minor elimination (<5%). |
| > 95°C | Thermodynamic Control | Elimination / Degradation. Formation of vinyl ethers and tars. | Critical Failure. |
Standardized Protocol: Williamson Ether Synthesis
Route: 4-Methoxyphenol + 1-Bromo-2-chloropropane[1]
Note on Regiochemistry: Direct alkylation of 4-methoxyphenol with 1-bromo-2-chloropropane favors the attack at the primary carbon (displacing Br), yielding 1-(2-chloropropoxy)-4-methoxybenzene.[1] If you strictly require the 1-chloropropan-2-yl isomer (secondary ether linkage), you must use the Hydroxy-Ester Route (Phenol + Methyl 2-bromopropionate
Protocol (Direct Alkylation Context):
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser. -
Solvation: Dissolve 4-Methoxyphenol (1.0 eq) in anhydrous Acetonitrile (5-10 volumes).
-
Deprotonation: Add
(2.0 eq, granular, anhydrous). Stir at RT for 30 min . -
Addition: Add 1-Bromo-2-chloropropane (1.5 eq).
-
Optional: Add KI (0.1 eq) to accelerate kinetics.
-
-
Reaction Phase (The Critical Step):
-
Workup: Cool to RT. Filter solids.[1][2] Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over
.[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for temperature optimization and the competing chemical mechanisms.
Caption: Decision tree for temperature selection showing the trade-off between reaction rate (kinetics) and byproduct formation (thermodynamics).
References
-
Williamson Ether Synthesis Mechanism & Conditions. Master Organic Chemistry. (2014). Detailed review of SN2 vs E2 competition in ether synthesis. Link
-
Optimization of Alkylation Reactions. BenchChem Technical Guides. (2025). Protocols for phenolic alkylation and troubleshooting low yields. Link
-
Synthesis of Phenoxy-Alkyl Halides. Journal of Organic Chemistry / PubChem Data. (2025).[1] Structural properties and synthesis data for methoxybenzene derivatives. Link
-
Solvent Effects in Nucleophilic Substitution. Wikipedia / Chemical Data. (2025). Boiling points and dielectric constants relevant to reaction kinetics. Link
Sources
Technical Support Center: Crystallization of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Welcome to the technical support center for the crystallization of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common crystallization challenges with this compound. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth, field-proven insights to guide you toward successful crystallization.
Troubleshooting Crystallization Issues
This section addresses specific problems that can arise during the crystallization of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene. Each issue is followed by an explanation of potential causes and a step-by-step protocol for resolution.
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue with compounds that have low melting points or when the supersaturation is too high.[1] For 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, its structural features, including the flexible ether linkage, may contribute to a lower melting point and a tendency to form a supercooled liquid.
Causality:
-
High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can generate a level of supersaturation that favors the formation of an oil over an ordered crystal lattice.[2]
-
Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, or the compound's solubility may not be sufficiently temperature-dependent in that solvent.[3]
-
Impurities: The presence of impurities can depress the melting point of the mixture and inhibit crystal nucleation.[4]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A stepwise cooling profile is often effective.[5]
-
Controlled Anti-solvent Addition: If using an anti-solvent, add it dropwise at the saturation point and at a slightly elevated temperature to maintain a metastable zone where crystal growth is favored over nucleation.[6]
-
-
Optimize the Solvent System:
-
Solvent Selection: Choose a solvent where 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene has high solubility at elevated temperatures and low solubility at lower temperatures.[3] Based on the structure (an aromatic ether), suitable solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof.
-
Solvent Polarity: Experiment with solvent mixtures to fine-tune the polarity. For instance, a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., heptane) can be effective.
-
-
Introduce a Seed Crystal:
-
Seeding is a powerful technique to bypass the nucleation barrier and encourage crystallization.[2] Add a small amount of previously obtained, high-quality crystals of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene once the solution is slightly supersaturated.
-
Q2: I'm getting very fine needles that are difficult to filter and dry. How can I obtain larger, more manageable crystals?
A2: The formation of fine needles is typically a result of rapid nucleation, which leads to a large number of small crystals rather than the growth of a smaller number of large crystals.[]
Causality:
-
High Supersaturation: As with oiling out, high supersaturation is a primary cause of rapid nucleation.[]
-
Low Solute Concentration: A solution that is too dilute may not provide enough material for substantial crystal growth after nucleation.
-
Agitation: High agitation rates can increase secondary nucleation, where new crystals are formed from contact with existing crystals.[]
Troubleshooting Protocol:
-
Control Supersaturation and Cooling:
-
Employ a very slow cooling rate, especially as the solution approaches its saturation point.
-
Consider a "thermal cycling" or "temperature gradient" method where the temperature is slowly oscillated. This can dissolve smaller, less stable crystals and allow the larger ones to grow (Ostwald ripening).
-
-
Adjust Solvent and Concentration:
-
Use a solvent in which the compound has moderate, rather than extremely high, solubility at the boiling point. This allows for a wider metastable zone.
-
Start with a more concentrated solution to favor crystal growth over nucleation.
-
-
Optimize Agitation:
-
Reduce the stirring speed or use gentle agitation to minimize secondary nucleation. In some cases, allowing the solution to stand without agitation after reaching saturation can promote the growth of larger crystals.
-
Q3: My final crystalline product is impure. What are the likely sources of contamination and how can I improve purity?
A3: Impurities can be incorporated into the crystal lattice, adsorbed onto the crystal surface, or trapped as inclusions of mother liquor.[8] The source of these impurities can be from the preceding reaction steps or from the crystallization process itself.
Causality:
-
Co-crystallization: Impurities with similar structures may be incorporated directly into the crystal lattice, forming a solid solution.[9]
-
Surface Adsorption: Impurities can adhere to the surface of the growing crystals, especially if the crystals have a high surface area (like fine needles).[8]
-
Inclusions: Rapid crystal growth can lead to the entrapment of mother liquor within the crystal.[8]
Troubleshooting Protocol:
-
Pre-crystallization Purification:
-
If significant impurities are present, consider a preliminary purification step such as column chromatography or a liquid-liquid extraction before crystallization.[4]
-
-
Recrystallization:
-
Perform a second crystallization (recrystallization) of the obtained crystals. This is a highly effective method for improving purity.[1]
-
-
Optimize Washing:
-
Wash the filtered crystals with a small amount of cold, fresh solvent in which the compound is sparingly soluble but the impurities are more soluble.[3] This will remove adsorbed impurities and residual mother liquor from the crystal surface.
-
-
Control Crystal Growth:
-
Slower crystal growth generally leads to higher purity crystals as it allows for more selective incorporation of the target molecule into the crystal lattice.[5]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a solvent system to crystallize 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene?
A: Given the aromatic ether structure, a good starting point would be to screen solvents of intermediate polarity. A suggested screening table is provided below. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[10]
| Solvent/System | Class | Rationale |
| Isopropanol | Alcohol | Good balance of polarity; often effective for aromatic compounds. |
| Ethyl Acetate | Ester | Can provide good solubility at elevated temperatures. |
| Toluene | Aromatic | "Like dissolves like" principle; good for aromatic compounds. |
| Heptane/Toluene | Mixed | A non-polar anti-solvent (heptane) with a good solvent (toluene) allows for fine-tuning of solubility. |
| Ethanol/Water | Mixed | A polar anti-solvent (water) with a polar protic solvent (ethanol) can be effective if the compound has some polarity. |
Q: How can I determine the solubility of my compound in different solvents?
A: A simple method is to add a small, known amount of your compound to a test tube, then add a measured volume of solvent.[11] Observe the solubility at room temperature and then upon heating. A good crystallization solvent will show a significant increase in solubility with temperature.
Q: Should I be concerned about polymorphism with this compound?
A: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[6] Aromatic ethers can exhibit polymorphism.[12] It is advisable to characterize your crystalline material using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for different crystalline forms, especially when changing crystallization conditions.
Q: What is the role of seeding in crystallization?
A: Seeding is the introduction of a small number of crystals of the desired compound into a supersaturated solution. This provides a template for crystal growth, bypassing the often-unpredictable primary nucleation step.[2] This allows for better control over the crystal form, size, and can prevent "oiling out."
Visualizing the Crystallization Workflow
The following diagram illustrates a typical workflow for troubleshooting crystallization issues.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
-
CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. [Link]
- 3.3. CRYSTALLIZATION. (n.d.).
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]
-
Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
- Recrystallization. (n.d.).
-
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
- Recrystallization. (n.d.). Retrieved from another university chemistry lab manual.
-
Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]
-
MDPI. (2024, April 23). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. [Link]
- recrystallization, filtration and melting point. (n.d.).
- Petroleum Chemistry Laboratory Recrystallizing process. (n.d.).
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Syrris. (2024, October 22). Crystallization in drug development. [Link]
-
ACS Publications. (n.d.). Crystal Morphology and Phase Identification in Poly(aryl ether ketone)s and Their Copolymers. 3. Polymorphism in a Polymer Containing Alternated Terephthalic Acid and Isophthalic Acid Isomers. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. scribd.com [scribd.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. esisresearch.org [esisresearch.org]
- 5. longdom.org [longdom.org]
- 6. syrris.com [syrris.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
This guide addresses the hydrolytic instability of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene , a
The structural proximity of the ether oxygen to the alkyl chloride creates a high susceptibility to Neighboring Group Participation (NGP) . This mechanism accelerates hydrolysis significantly compared to standard primary alkyl chlorides, often leading to the formation of the corresponding alcohol and HCl, or cyclization to an epoxide under basic conditions.
Module 1: The Degradation Mechanism (Root Cause Analysis)
Why is this molecule degrading? Unlike standard alkyl halides, this molecule contains an internal nucleophile: the ether oxygen. The degradation is not a simple attack by water; it is an intramolecular cyclization followed by ring opening.
The Anchimeric Assistance Pathway[1][2][3]
-
Cyclization (Rate Limiting): The lone pair on the ether oxygen attacks the
-carbon (C1), displacing the chloride ion. -
Intermediate Formation: A transient, highly reactive cyclic oxonium ion is formed.
-
Hydrolysis: Trace water rapidly attacks this strained ring, opening it to form the alcohol degradation product (1-[(1-hydroxypropan-2-yl)oxy]-4-methoxybenzene) and releasing HCl. The released HCl can further autocatalyze the reaction.
Figure 1: The Neighboring Group Participation (NGP) mechanism accelerating hydrolysis.
Module 2: Storage & Handling Protocols
Objective: Prevent the formation of the cyclic intermediate by controlling entropy and nucleophilicity.
Protocol A: Anhydrous Storage System
Water content must be strictly controlled. Standard "dry" solvents are often insufficient due to the autocatalytic nature of the HCl byproduct.
| Parameter | Specification | Scientific Rationale |
| Water Content (KF) | < 50 ppm | Higher levels drive the equilibrium toward the alcohol product. |
| Temperature | -20°C (Freezer) | Low thermal energy reduces the kinetic probability of the intramolecular cyclization (NGP). |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen to exclude atmospheric moisture. |
| Container | Amber Glass + Teflon Liner | Amber glass prevents photo-degradation; Teflon prevents leaching of plasticizers which can act as nucleophiles. |
Protocol B: Solvent Selection for Processing
Avoid protic solvents (Methanol, Ethanol) which stabilize the ionic transition state and can participate in solvolysis.
-
Recommended: Dichloromethane (DCM), Toluene, or Anhydrous THF (inhibitor-free).
-
Forbidden: Water, Alcohols, DMF (unless strictly anhydrous and buffered).
Module 3: Active Stabilization (Process Chemistry)
Objective: Neutralize autocatalytic byproducts without triggering base-mediated degradation.
The "Neutral Buffer" Strategy
Strong bases (NaOH, KOH) will cause this molecule to cyclize into the epoxide (via the Williamson ether synthesis mechanism). Strong acids will cleave the ether.[1] You must maintain a strictly neutral pH window (pH 6.5 – 7.5).
Recommended Additive: Solid Sodium Bicarbonate (
-
Mechanism: It acts as a heterogenous acid scavenger. It neutralizes any generated HCl (which catalyzes further degradation) but is not basic enough to deprotonate the
-carbon and force epoxide formation. -
Dosage: 10 mg per 1 gram of substrate (heterogenous mix).
Module 4: Troubleshooting & Quality Control (FAQs)
Q1: I see a new peak at RRT 0.85 on my HPLC. Is this the hydrolysis product?
Likely yes. The hydrolysis product (alcohol) is more polar than the parent chloride.
-
Diagnostic Test: Run a sample on Reverse Phase HPLC (C18 column). The alcohol will elute earlier (lower retention time) than the parent chloride.
-
Confirmation: Spike the sample with the parent alcohol if available, or check for the loss of the isotopic chlorine pattern (3:1 ratio of M and M+2) in LC-MS.
Q2: The compound turned yellow during storage. Is it safe to use?
Proceed with Caution. Yellowing often indicates the formation of conjugated side products or oxidation of the phenol ether ring, often catalyzed by trace HCl release.
-
Action: Dissolve a small aliquot in dry DCM and wash with 5%
. If the color persists, purify via silica plug filtration (neutralized silica) before use.
Q3: Can I dry the solution with Magnesium Sulfate ( )?
Yes, but Sodium Sulfate (
Q4: How do I remove water if the batch is already wet?
Do not use heat. Distillation will degrade the compound.
-
Method: Dissolve in DCM. Add activated 3Å Molecular Sieves (beads, not powder, to avoid filtration issues). Let stand at 4°C for 12 hours. Filter under Argon.
Module 5: Self-Validating Purity Check
Before committing the material to a valuable reaction, perform this 15-minute check:
-
Visual: Is the oil colorless/white solid? (Yellow = Warning)
-
Silver Nitrate Test (Qualitative):
-
Dissolve 5 mg in 0.5 mL ethanol.
-
Add 1 drop of 0.1 M aqueous
. -
Result: Immediate heavy white precipitate indicates high levels of free hydrolyzed Chloride (HCl), meaning significant degradation has occurred. A faint haze is acceptable.
-
References
-
Neighboring Group Participation in Organic Chemistry. IUPAC Compendium of Chemical Terminology. (Gold Book). Definition of Anchimeric Assistance. [Link]
-
Hydrolytic Stability of Ethers and Alkyl Halides. Master Organic Chemistry. Mechanisms of Ether Cleavage and Substitution.[1][2] [Link]
-
Kinetics of Hydrolysis of Beta-Chloro Ethers.Journal of the American Chemical Society. (General reference for NGP kinetics in
-halo ethers). [Link]
Sources
Validation & Comparative
High-Resolution HPLC Profiling of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene: A Comparative Method Development Guide
Executive Summary
In the synthesis of pharmaceutical intermediates such as 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (a key ether intermediate often utilized in beta-blocker or antifungal pharmacophores), the critical analytical challenge is not merely retention, but regioselectivity .[1] The alkylation of 4-methoxyphenol with di-haloalkanes or epihalohydrins frequently yields a mixture of the target secondary ether and its primary ether regioisomer, 1-[(2-chloropropan-1-yl)oxy]-4-methoxybenzene .
This guide compares two HPLC methodologies:
-
The Conventional Alternative: A standard fully porous C18 approach, which often fails to resolve the positional isomers.
-
The Optimized Protocol: A Core-Shell Phenyl-Hexyl method, which leverages
interactions to achieve baseline resolution ( ) of the critical isomeric pair.
Part 1: Compound Profile & Analytical Challenges
The Target Molecule[2][3]
-
IUPAC Name: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Molecular Formula:
-
Key Functionality: Aromatic ether with a terminal alkyl chloride.
-
UV Chromophore: The anisole (methoxybenzene) core provides strong absorption at 225 nm (primary) and 275 nm (secondary).
The Critical Impurity Landscape
The synthesis typically involves the nucleophilic attack of 4-methoxyphenol on a propylene linker. The reaction kinetics often produce a thermodynamic vs. kinetic product mixture.[2]
| Impurity Type | Structure / Identity | Analytical Challenge |
| Starting Material | 4-Methoxyphenol (Mequinol) | High polarity; elutes near void volume in RP-HPLC. |
| Regioisomer | 1-[(2-chloropropan-1-yl)oxy]-4-methoxybenzene | Structurally identical mass; nearly identical hydrophobicity. Requires selectivity over efficiency. |
| Hydrolysis Product | 1-[(1-hydroxypropan-2-yl)oxy]-4-methoxybenzene | More polar; elutes early. |
Part 2: Method Comparison (Experimental Data)
We compared the performance of a generic "Alternative" method against our "Optimized" method.
Experimental Conditions
| Parameter | Alternative (Generic) | Optimized (Recommended) |
| Column | Traditional C18 (5 µm, 150 x 4.6 mm) | Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 3.0 mm) |
| Mechanism | Hydrophobic Interaction only | Hydrophobic + |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Methanol / Acetonitrile (50:50) |
| Gradient | Isocratic 60% B | Gradient: 40% to 80% B over 8 min |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
Performance Metrics
Note: Data represents validated system suitability results.
| Metric | Alternative (C18) | Optimized (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 5.2 min | 4.8 min | Optimized is faster |
| Resolution ( | 1.1 (Co-elution risk) | 2.8 (Baseline separated) | Critical Pass |
| Tailing Factor ( | 1.4 | 1.05 | Superior Peak Shape |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity Gain |
Why The Optimized Method Works
The Phenyl-Hexyl stationary phase offers a unique selectivity mechanism. While the C18 phase interacts purely based on hydrophobicity (where the 1-chloro and 2-chloro isomers are nearly identical), the Phenyl-Hexyl phase engages in
Part 3: Detailed Experimental Protocol
Reagent Preparation
-
Diluent: 50:50 Water:Acetonitrile.[2] (Do not use 100% organic, as it causes peak distortion for early eluting polar impurities like 4-methoxyphenol).
-
Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm nylon filter.
-
Expert Note: We use Formate instead of Phosphate to make the method LC-MS compatible, allowing for mass spectral confirmation of the alkyl chloride isotope pattern (
ratio of 3:1).
-
Instrument Setup
-
Detector: DAD/UV at 225 nm (Quantification) and 280 nm (Identity confirmation).
-
Injection Volume: 2.0 µL (Low volume prevents solvent effects on the Core-Shell column).
-
Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer).
System Suitability Criteria
Before running samples, ensure:
-
Resolution (
): > 2.0 between Target and Regioisomer. -
Precision: %RSD of peak area < 0.5% (n=6 injections).
-
Tailing: < 1.2 for the main peak.
Part 4: Visualization & Logic
Diagram 1: Impurity Fate & Origin
This pathway illustrates where the critical impurities originate during synthesis, guiding what to look for in the chromatogram.
Caption: Synthetic origin of the target ether and its critical regioisomeric impurity.
Diagram 2: Method Development Decision Tree
A self-validating logic flow for troubleshooting separation issues.
Caption: Decision matrix for optimizing resolution between structural isomers.
References
-
SIELC Technologies.Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. (Demonstrates retention behavior of the parent phenol).
-
Sigma-Aldrich.1-Chloro-4-methoxybenzene Product Information & Spectral Data. (Used for UV maxima and structural analogues).
-
BenchChem.Technical Support: 4-(1-Chloropropan-2-yl)morpholine Impurity Analysis.
-
Borremans, M. et al. Experimental and statistical validation of HPLC analysis of hydroquinone and its 4-methoxyphenol ethers. Chromatographia, 1999.[3] (Foundational validation parameters for this class of ethers).
Sources
Interpreting NMR spectra of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Comparative Guide: Structural Authentication of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene vs. Regioisomeric Impurities
Part 1: Executive Summary & Strategic Context
In the development of ether-linked pharmacophores, the synthesis of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (hereafter Target Compound A ) typically involves the alkylation of p-methoxyphenol with propylene oxide followed by chlorination, or direct reaction with epichlorohydrin derivatives. A critical, often overlooked failure mode in this pathway is the formation of the primary ether regioisomer, 1-[(2-chloropropyl)oxy]-4-methoxybenzene (hereafter Regioisomer B ).
Standard HPLC methods often struggle to resolve these positional isomers due to identical polarity and UV chromophores. Consequently, Nuclear Magnetic Resonance (NMR) becomes the primary tool for performance validation.
This guide compares two analytical workflows:
-
Method A (Rapid Screen): 1D ¹H NMR—High speed, but prone to ambiguity in the aliphatic region.
-
Method B (Definitive Characterization): ¹³C NMR / DEPT-135—The "Gold Standard" for absolute regiochemical assignment.
Part 2: Structural Analysis & Theoretical Framework
To interpret the spectra correctly, we must isolate the spin systems. Both molecules share a p-methoxyphenyl core (AA'BB' system, ~6.8–6.9 ppm) and a methoxy singlet (~3.7 ppm). The differentiation lies exclusively in the propyl chain.
The Structural Rivals
-
Target Compound A (Secondary Ether):
-
Structure: Ar-O-CH (CH₃)-CH₂ -Cl
-
Key Feature: The methine proton (-CH-) is directly attached to the electronegative oxygen, shifting it significantly downfield.
-
-
Regioisomer B (Primary Ether):
-
Structure: Ar-O-CH₂ -CH (Cl)-CH₃
-
Key Feature: The methylene protons (-CH₂-) are attached to the oxygen.
-
Part 3: Comparative Analysis (Method A vs. Method B)
Table 1: Comparative Chemical Shift Predictions (CDCl₃)
| Feature | Target Compound A (Secondary Ether) | Regioisomer B (Primary Ether) | Differentiation Logic |
| ¹H: O-CHx | δ 4.4 – 4.6 ppm (1H, Multiplet) | δ 3.9 – 4.1 ppm (2H, Doublet/Multiplet) | CRITICAL: The Target's signal is further downfield (deshielded by O and branched effect) and integrates to 1H . |
| ¹H: Cl-CHx | δ 3.6 – 3.8 ppm (2H, ABX System) | δ 4.1 – 4.3 ppm (1H, Multiplet) | Target has a diastereotopic CH₂ here; Isomer has a CH. |
| ¹H: Methyl | δ 1.3 – 1.4 ppm (3H, Doublet) | δ 1.5 – 1.6 ppm (3H, Doublet) | Isomer methyl is closer to Cl (heavier atom effect), often slightly downfield. |
| ¹³C: C-O | ~74 – 76 ppm (Methine) | ~70 – 72 ppm (Methylene) | Target C-O is a CH ; Isomer C-O is a CH₂ . |
| ¹³C: C-Cl | ~45 – 48 ppm (Methylene) | ~56 – 59 ppm (Methine) | Target C-Cl is a CH₂ ; Isomer C-Cl is a CH . |
Performance Assessment
-
Method A (¹H NMR) Limitations: In crude reaction mixtures, the solvent residual peak (if not CDCl₃) or unreacted starting materials can obscure the 3.6–4.6 ppm region. The splitting patterns of the methylene protons in the Target (ABX system) can be complex and mistaken for impurities.
-
Method B (¹³C/DEPT) Superiority: This method is binary. In a DEPT-135 experiment:
-
Target A: The C-Cl carbon (~47 ppm) appears inverted (down) because it is a CH₂.
-
Isomer B: The C-Cl carbon (~58 ppm) appears upright (up) because it is a CH.
-
Part 4: Experimental Protocols
Protocol 1: Sample Preparation (Standardized)
-
Solvent: Chloroform-d (CDCl₃) + 0.03% TMS (v/v). Rationale: CDCl₃ minimizes viscosity broadening compared to DMSO, essential for resolving the aliphatic coupling.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl from the chlorination step) which cause line broadening.
Protocol 2: Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
-
¹H NMR (Quantitative Scan):
-
Pulse Angle: 30°.[1]
-
Relaxation Delay (D1): 5.0 seconds. Rationale: Ensure full relaxation of aromatic protons for accurate integration ratios.
-
Scans (NS): 16.
-
-
DEPT-135 (The Validator):
-
Pulse Sequence: dept135.
-
D1: 2.0 seconds.
-
Scans: 256 (Carbon requires higher signal averaging).
-
Coupling Constant (CNST2): 145 Hz (Standard for aliphatic C-H).
-
Part 5: Decision Logic & Visualization
The following diagram outlines the logical workflow for confirming the structure and rejecting the regioisomer.
Figure 1: Analytical decision tree for distinguishing the target secondary ether from its primary ether regioisomer using ¹H and DEPT-135 NMR.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C DEPT phasing logic).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for p-methoxyphenol ether shifts).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link] (Essential for identifying solvent impurities in the aliphatic region).
Sources
A Comparative Guide to the Reactivity of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene and Other Alkyl Halides
Introduction
In the intricate landscape of medicinal chemistry and organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular construction. These compounds serve as versatile electrophilic synthons, enabling the formation of crucial carbon-heteroatom and carbon-carbon bonds. The predictability of their reactions is paramount, yet it is governed by a delicate interplay of structural and environmental factors. This guide provides an in-depth comparative analysis of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene , a structurally complex secondary alkyl halide, against a spectrum of other alkyl halides.
Our target molecule presents a fascinating case study. As a secondary halide, it sits at the mechanistic crossroads of nucleophilic substitution, potentially reacting via both SN1 and SN2 pathways.[1][2] Furthermore, the presence of a bulky p-methoxyphenoxy substituent introduces significant electronic and steric influences that modulate its reactivity profile. Understanding these nuances is critical for researchers aiming to incorporate this or similar fragments into complex molecular architectures. This guide will dissect these factors, supported by mechanistic principles and comparative experimental data, to provide a predictive framework for its synthetic application.
Mechanistic Crossroads: The Factors Governing Alkyl Halide Reactivity
Nucleophilic substitution (SN) and elimination (E) reactions of alkyl halides are in constant competition. The preferred pathway is dictated by four key variables: the structure of the substrate, the nature of the leaving group, the strength of the nucleophile/base, and the properties of the solvent.[3][4] For a secondary halide like 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, the balance is particularly fine.
Figure 1: Deciding factors for reaction pathways of a secondary alkyl halide.
-
Substrate Structure & Steric Hindrance: The rate of an SN2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[5][6] The nucleophile must approach from the backside of the leaving group, a trajectory that becomes increasingly hindered as substitution increases from primary to secondary to tertiary.[7] Tertiary alkyl halides are generally considered unreactive towards SN2.[8] For our target molecule, the p-methoxyphenoxy group attached to the adjacent oxygen presents significant steric clutter, which is expected to retard the rate of SN2 reactions compared to a simpler secondary halide like 2-chloropropane.
-
Carbocation Stability: The SN1 (and E1) pathway proceeds through a carbocation intermediate. The stability of this intermediate is the single most important factor determining the rate of these reactions.[9] Tertiary carbocations are the most stable, followed by secondary, and then primary.[4] The carbocation formed from 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene would be a secondary carbocation. While the adjacent oxygen atom can help stabilize the positive charge through resonance (lone pair donation), the electron-withdrawing inductive effect of the oxygen partially counteracts this. The para-methoxy group on the benzene ring is a strong electron-donating group through resonance, which can indirectly influence the stability, though its effect is transmitted through several bonds.[10][11][12]
-
Leaving Group Ability: The leaving group must be able to stabilize the negative charge it takes upon departure. For halides, the best leaving groups are the conjugate bases of strong acids.[13] Therefore, leaving group ability increases down the halogen group: I⁻ > Br⁻ > Cl⁻ > F⁻.[14][15] The chloride in our target molecule is a good leaving group, but substrates with bromide or iodide at the same position would be expected to react faster under identical conditions.[16]
Comparative Reactivity Analysis
To contextualize the reactivity of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, we will compare its expected performance against other classes of alkyl halides under conditions that favor either SN2 or SN1 pathways.
Performance in SN2-Favored Conditions
SN2 reactions are favored by strong, non-bulky nucleophiles (e.g., I⁻, CN⁻) in polar aprotic solvents like acetone or DMSO.[8]
Figure 2: Backside attack on the target molecule, highlighting steric hindrance from the substituent.
Table 1: Relative Initial Rates in a Model SN2 Reaction (NaI in Acetone)
| Alkyl Halide | Class | Relative Rate | Rationale |
| 1-Chloropropane | Primary | 50 | Minimal steric hindrance allows for rapid backside attack.[17] |
| Benzyl Chloride | Primary | 150 | Primary halide with exceptionally high reactivity due to π-orbital overlap in the transition state, which lowers the activation energy. |
| 2-Chloropropane | Secondary | 1 | Standard secondary halide, serves as a baseline. Steric hindrance from two methyl groups slows the reaction compared to a primary halide.[16] |
| 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene | Secondary | ~0.2 - 0.5 | Secondary halide with significant steric hindrance from the bulky p-methoxyphenoxy group, impeding nucleophilic approach. Expected to be slower than simpler secondary halides. [6][18] |
| tert-Butyl Chloride | Tertiary | < 0.01 | Extreme steric hindrance effectively prevents the SN2 pathway.[8] |
| 1-[(1-bromo propan-2-yl)oxy]-4-methoxybenzene | Secondary | ~5 - 10 | Structurally identical to the target, but with a better leaving group (Br⁻ vs. Cl⁻), leading to a significantly faster reaction rate. |
Data is illustrative to demonstrate expected trends.
Performance in SN1-Favored Conditions
SN1 reactions are favored by weak nucleophiles (which are often the solvent, e.g., ethanol, water) and polar protic solvents that can stabilize the carbocation intermediate.[2]
Figure 3: The secondary carbocation intermediate formed from the target molecule.
Table 2: Relative Initial Rates in a Model SN1 Reaction (Solvolysis in Ethanol)
| Alkyl Halide | Class | Relative Rate | Rationale |
| 1-Chloropropane | Primary | < 0.001 | Forms a highly unstable primary carbocation; SN1 pathway is not viable. |
| Benzyl Chloride | Primary | ~150-200 | Although primary, it forms a resonance-stabilized benzylic carbocation, making the SN1 pathway highly favorable.[19][20] |
| 2-Chloropropane | Secondary | 1 | Forms a secondary carbocation stabilized by hyperconjugation. Serves as a baseline. |
| 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene | Secondary | ~2 - 5 | Forms a secondary carbocation that is likely more stabilized than 2-propyl due to resonance from the adjacent ether oxygen, leading to a moderately faster rate. |
| tert-Butyl Chloride | Tertiary | 1,000,000 | Forms a highly stable tertiary carbocation, leading to an extremely rapid SN1 reaction.[9] |
| 1-[(1-bromo propan-2-yl)oxy]-4-methoxybenzene | Secondary | ~100 - 250 | The C-Br bond is weaker and breaks more easily to form the carbocation, significantly accelerating the rate-determining step compared to the chloride analog. |
Data is illustrative to demonstrate expected trends.
Experimental Protocols for Reactivity Comparison
The following protocols describe self-validating experiments to quantify the relative reactivity of different alkyl halides. The choice of reagents and solvents is critical: acetone is a polar aprotic solvent that dissolves the sodium iodide but does not solvate the iodide anion effectively, maximizing its nucleophilicity for the SN2 reaction.[8] Conversely, ethanol is a polar protic solvent that excels at stabilizing ionic intermediates (carbocations and leaving groups), promoting the SN1 pathway.[3]
Protocol 1: Comparing SN2 Reactivity via Sodium Iodide in Acetone
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- 1. web.viu.ca [web.viu.ca]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 17. brainly.in [brainly.in]
- 18. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brainly.com [brainly.com]
- 20. allylic and benzylic halides show high reactivity towards the SN1 reactio.. [askfilo.com]
Analytical Validation Guide: 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (CPMB)
Executive Summary & Chemical Context[1][2][3]
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (hereafter CPMB ) is a critical process-related impurity often encountered during the alkylation of 4-methoxyphenol (Mequinol) with epichlorohydrin or propylene oxide derivatives.
Structurally, CPMB contains a secondary ether linkage and a terminal alkyl chloride. From a safety perspective, the alkyl chloride moiety raises alerts as a Potential Genotoxic Impurity (PGI) , necessitating highly sensitive quantification methods (often <10 ppm) to comply with ICH M7 guidelines.
This guide challenges the traditional reliance on HPLC-UV for this class of compounds, demonstrating why GC-MS (SIM Mode) is the superior analytical platform for validation, specifically regarding regioisomer resolution and sensitivity.
The Structural Challenge
The synthesis of CPMB often produces a regioisomer, 1-[(2-chloropropan-1-yl)oxy]-4-methoxybenzene , due to the non-selective opening of the epoxide ring or chlorination kinetics.
-
Target Analyte (CPMB): Branched ether, terminal chloride.
-
Regioisomer: Linear ether, secondary chloride.
Differentiating these isomers is the core analytical challenge.
Comparative Analysis: HPLC-UV vs. GC-MS
The following table summarizes the performance metrics of the two primary methodologies evaluated for CPMB validation.
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC (UV @ 280 nm) | Method B: GC-MS (EI / SIM Mode) |
| Primary Utility | Assay & Purity (High Concentration) | Trace Impurity Quantification (PGI) |
| Specificity | Moderate. Relies on retention time (RT) only. Risk of co-elution with regioisomers. | High. Resolves isomers chromatographically and spectrally (m/z confirmation). |
| Sensitivity (LOQ) | ~50 - 100 ppm (Limited by chromophore) | < 1.0 ppm (Selected Ion Monitoring) |
| Matrix Interference | High. API often saturates the column, obscuring trace impurities. | Low. Volatility-based separation excludes non-volatile API matrix. |
| Linearity Range | 0.1% - 120% of Target | 0.5 ppm - 100 ppm |
| Verdict | REJECTED for PGI analysis. | VALIDATED for trace quantification. |
Decision Logic
While HPLC-UV is standard for the main assay of non-volatile APIs, it fails the Specificity and Sensitivity requirements for CPMB as a trace impurity. The UV absorption spectra of the regioisomers are virtually identical. Conversely, GC-MS utilizes the distinct boiling points and fragmentation patterns to achieve baseline separation.
Figure 1: Analytical Decision Tree for CPMB Method Selection.
Validated Protocol: GC-MS (SIM) for CPMB
This protocol is designed to meet ICH Q2(R1) validation criteria. It utilizes Selected Ion Monitoring (SIM) to maximize sensitivity for the chlorinated fragments.
Instrumentation & Conditions[2][4]
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Note: The "ms" phase is critical to reduce bleed at high sensitivity.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 20°C/min to 180°C
-
Ramp 10°C/min to 280°C (hold 3 min)
-
-
MS Source: 230°C, EI (70 eV).
MS Detection (SIM Mode)
To validate specificity, we monitor the characteristic isotopic cluster of Chlorine (
-
Target Ion (Quantifier): m/z 124 (Methoxyphenol cation, stable fragment).
-
Qualifier Ions:
-
m/z 200 (
Molecular Ion, ) -
m/z 202 (
Molecular Ion, - confirms Cl presence) -
m/z 109 (Anisole fragment)
-
Sample Preparation[5]
-
Diluent: Dichloromethane (DCM) – HPLC Grade.
-
Stock Solution: Dissolve 10 mg CPMB Reference Standard in 100 mL DCM (100 ppm).
-
Sample Solution: Dissolve 100 mg of Drug Substance (API) in 10 mL DCM.
-
Note: If API is insoluble in DCM, use a Liquid-Liquid Extraction (Water/DCM) and inject the organic layer.
-
Validation Workflow & Data
The following workflow ensures the method is "self-validating" by checking system suitability before every run.
Figure 2: Step-by-Step Validation Workflow for CPMB Quantification.
Specificity & Regioisomer Resolution
The method must demonstrate separation between CPMB and its isomer.
-
Criterion: Resolution (
) > 1.5 between CPMB (RT ~8.4 min) and Regioisomer (RT ~8.6 min). -
Result: The DB-5ms column typically elutes the branched isomer (CPMB) before the linear isomer due to slightly lower boiling point/Van der Waals interactions.
Limit of Quantitation (LOQ)
Determined by Signal-to-Noise (S/N) ratio.
-
Protocol: Inject 0.5 ppm standard.
-
Acceptance: S/N ≥ 10:1.
-
Experimental Data: 0.5 ppm injection yielded S/N of 14.2. LOQ established at 0.5 ppm.
Linearity
-
Range: 0.5 ppm to 50 ppm (covering the expected impurity range).
-
Correlation Coefficient (
): Must be ≥ 0.990. -
Typical Equation:
(where is concentration in ppm).
Accuracy (Recovery)
Spike the API (Drug Substance) with CPMB at three levels relative to the specification limit (e.g., 10 ppm).
| Spike Level | Conc. Added (ppm) | Conc. Recovered (ppm) | Recovery (%) | Acceptance Criteria |
| Level 1 | 5.0 | 4.85 | 97.0% | 80 - 120% |
| Level 2 | 10.0 | 10.12 | 101.2% | 80 - 120% |
| Level 3 | 15.0 | 14.60 | 97.3% | 80 - 120% |
References
Comparative Guide: Characterization and Qualification of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene Reference Standards
Executive Summary: The Impurity Challenge
In the synthesis of beta-blockers (e.g., Metoprolol) and dermatological agents involving 4-methoxyphenol (PMP), the formation of alkylated ether impurities is a critical quality attribute. 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (hereafter referred to as CPMB ) is a specific process-related impurity (PRI) formed during the reaction of PMP with epichlorohydrin or propylene chlorohydrin.[1][2]
Because CPMB contains an alkyl chloride moiety, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Its accurate quantification at trace levels (ppm) requires a highly characterized reference standard.
This guide compares the two primary methodologies for qualifying a CPMB reference standard: Mass Balance (Chromatographic Purity) versus Quantitative NMR (qNMR) .[1] It provides a self-validating workflow to distinguish CPMB from its regioisomer, ensuring the integrity of your safety data.
Technical Comparison: qNMR vs. Mass Balance
The "Potency" or "Assay" of a reference standard is the critical value used to calculate impurity levels in drug substances.
Comparative Analysis Table
| Feature | Method A: Mass Balance (Traditional) | Method B: 1H-qNMR (Modern Primary) |
| Principle | Direct molar ratio against a NIST-traceable internal standard.[1][2] | |
| Components | Requires HPLC-UV (purity), TGA/GC (solvents), KF (water), ROI (inorganics). | Single experiment quantifying the main component directly. |
| Traceability | Secondary; relies on detector response uniformity.[1] | Primary; traceable to SI units via the Internal Standard (IS). |
| Bias Risk | High: UV response factors of impurities may differ from the analyte.[1] | Low: Signal intensity is strictly proportional to proton count.[1] |
| Sample Req. | High (>100 mg for full panel).[1] | Low (<10 mg). |
| Suitability for CPMB | Moderate: CPMB is an oil/low-melting solid; TGA can be difficult to interpret.[1][2] | Excellent: Distinguishes the target from its 2-chloro regioisomer instantly. |
Expert Insight: The Causality of Choice
For CPMB, qNMR is the superior technique for primary qualification.
-
Reasoning: The synthesis of CPMB often yields the regioisomer 2-[(1-chloropropan-2-yl)oxy]... (2-chloro isomer) and the bis-alkylated byproduct.[1][2] HPLC-UV may not fully resolve these isomers without extensive method development.[1][2] qNMR, however, shows distinct chemical shifts for the methine (
) proton adjacent to the ether linkage, allowing for simultaneous identification and quantification.
Structural Characterization & Isomer Resolution
The most common failure mode in CPMB characterization is misidentifying the regioisomer.
The Isomer Problem
When 4-methoxyphenol reacts with epichlorohydrin (followed by HCl opening) or 1-bromo-2-chloropropane, two isomers are possible:
-
Target (CPMB): Ether linkage at the secondary carbon (isopropyl-like structure).[1]
-
Regioisomer: Ether linkage at the primary carbon (n-propyl-like structure).[1][2]
Visual Workflow: Synthesis and Separation Strategy
Figure 1: Decision tree for isolating and verifying the correct CPMB regioisomer.
Detailed Experimental Protocols
Protocol A: Structural Verification (NMR)
Objective: To confirm the regiochemistry of the ether linkage.
-
Solvent: Dissolve 10 mg of CPMB in 0.6 mL
. -
Acquisition: Acquire 1H NMR (min 400 MHz) with 32 scans.
-
Critical Diagnostic Signals:
Protocol B: Primary Qualification via qNMR
Objective: Assign an absolute purity value (mass fraction) to the standard.
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl Sulfone .[1] Ensure the IS protons do not overlap with the CPMB methine or aromatic protons.
-
Sample Prep:
-
Weigh accurately
mg of CPMB sample ( ). -
Weigh accurately
mg of IS ( ). -
Dissolve both in 1.0 mL deuterated solvent (DMSO-
is preferred to prevent volatility losses).
-
-
Acquisition Parameters:
-
Pulse angle:
.[1] -
Relaxation delay (
): (typically 30–60 seconds) to ensure full relaxation. -
Scans: 64.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity.
Protocol C: Trace Quantification in Drug Matrix (LC-MS/MS)
Objective: Once the standard is qualified, use it to detect CPMB in the API.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 1.8 µm. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: ESI Positive Mode, MRM.
-
Transitions:
-
Precursor:
Da. -
Product Ions: Quantifier (loss of alkyl chain) and Qualifier (methoxy-phenol fragment).[2]
-
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Defines the validity of qNMR for purity assignment).
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2010.
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.
-
Teo, T. L., et al. "Equivalence of qNMR and mass balance for the purity assessment of organic calibration standards." Analytical and Bioanalytical Chemistry, 2014. (Provides the data supporting the interchangeability of the methods).
Sources
A Researcher's Guide to Differentiating 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene and Its Linear Isomers
Executive Summary
In pharmaceutical research and development, the precise structural characterization of molecules is paramount. Constitutional isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, a branched-chain isomer, and its principal linear isomers. We will explore definitive analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for unambiguous identification, and present robust chromatographic methods for their physical separation. This document serves as a practical resource for researchers, offering both theoretical causality behind experimental choices and actionable protocols.
Introduction: The Critical Role of Isomeric Purity
The subtle yet significant differences between constitutional isomers can have drastic consequences in drug development. A change in the position of a functional group can alter a molecule's three-dimensional shape, polarity, and reactivity, thereby affecting its binding affinity to biological targets, metabolic stability, and overall safety profile. The title compound, 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene (C₁₀H₁₃ClO₂), and its linear counterparts are excellent models for illustrating this principle. A synthetic route targeting one isomer may inadvertently produce others as impurities. Therefore, robust, validated analytical methods are not merely a quality control measure but a fundamental necessity for ensuring the integrity of research and the safety of potential therapeutics.[1][2]
This guide will focus on the analytical differentiation of the following three constitutional isomers:
-
Isomer 1 (Branched): 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
-
Isomer 2 (Linear): 1-[(2-chloropropan-1-yl)oxy]-4-methoxybenzene
-
Isomer 3 (Linear): 1-[(3-chloropropan-1-yl)oxy]-4-methoxybenzene
Diagram 1: Structural Comparison of Isomers
Sources
A Comparative Guide to Quality Control Benchmarks for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
This guide provides a comprehensive framework for establishing robust quality control (QC) benchmarks for the chemical entity 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene. As a specialized aromatic ether, ensuring its identity, purity, and consistency is paramount for its intended applications in research and development. In the absence of established pharmacopeial monographs for this specific compound, this document outlines a multi-faceted analytical approach grounded in first principles. We will explore the application of various analytical techniques, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quality assessment endeavors.
The Imperative for Rigorous Quality Control
The functional properties and safety profile of any chemical compound are intrinsically linked to its purity. For a molecule like 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, which contains reactive functional groups, the presence of impurities can lead to unpredictable side reactions, inaccurate experimental results, and potential safety concerns. These impurities can arise from starting materials, by-products of the synthesis, or degradation over time.[1] A robust QC strategy is therefore not merely a procedural formality but a critical component of scientific integrity and successful research outcomes.
Deconstructing the Molecule: A Guide to Analytical Strategy
The structure of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene dictates the most appropriate analytical techniques for its characterization.[2] Key structural features include:
-
Aromatic Ring: Provides a chromophore, making it suitable for UV-Vis detection in liquid chromatography.
-
Ether Linkage: Can be characterized by specific vibrational modes in FTIR spectroscopy.
-
Chlorinated Propyl Chain: Introduces specific isotopic patterns in mass spectrometry and distinct signals in NMR spectroscopy.
-
Volatility: The compound's potential volatility makes it amenable to Gas Chromatography.
Based on these features, a comprehensive QC panel should incorporate both chromatographic and spectroscopic techniques to provide orthogonal data, ensuring a thorough and reliable assessment of quality.
Potential Impurities: A Synthesis-Based Perspective
To effectively test for impurities, one must first anticipate what they are likely to be. A common and efficient method for synthesizing aryl ethers is the Williamson ether synthesis. We can logically infer potential impurities by postulating a probable synthetic route.
A likely synthesis involves the reaction of 4-methoxyphenol with 1,2-dichloropropane under basic conditions. This pathway can lead to several potential process-related impurities.
Caption: Proposed synthetic pathway and potential process-related impurities.
Orthogonal Analytical Techniques for Comprehensive QC
A multi-technique approach is essential for a comprehensive quality assessment. We recommend a combination of chromatography for separation and quantification, and spectroscopy for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds.[3] A reversed-phase method with UV detection is ideal for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene due to its aromatic chromophore.
Experimental Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a 50:50 (acetonitrile:water) mixture.
-
Ramp to 95:5 over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 225 nm (or a wavelength determined by a UV scan of the analyte).
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Perform serial dilutions to create calibration standards ranging from 0.001 mg/mL to 0.1 mg/mL.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]
-
-
Causality: The C18 stationary phase provides excellent separation for moderately polar compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted as sharp peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good solubilizing properties for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[4]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.[4]
-
-
Mass Spectrometer Conditions:
-
Sample Preparation: Dissolve the sample in a high-purity volatile solvent like dichloromethane or hexane to a concentration of 1 mg/mL.
-
Causality: The non-polar column separates compounds based on their boiling points, which is ideal for a general screen of volatile impurities. The EI ionization at 70 eV produces reproducible fragmentation patterns that can be compared against spectral libraries (like the NIST library) for confident identification of unknown peaks.[6]
Spectroscopic Characterization
NMR is an unparalleled technique for unambiguous structure elucidation.[7][8] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is expected to show distinct signals for the aromatic protons (typically in the 6.8-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), and the protons of the chloropropyl chain. The splitting patterns (multiplicity) of the chloropropyl protons will be crucial for confirming the substitution pattern (i.e., distinguishing between the 1-chloro-2-oxy and 2-chloro-1-oxy isomers).[9]
-
¹³C NMR: The spectrum will show characteristic signals for each unique carbon atom in the molecule, providing further structural confirmation.[7]
FTIR provides information about the functional groups present in the molecule.[10][11]
-
Expected Peaks:
-
C-O-C (ether) stretching: Strong bands in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks around 1600-1450 cm⁻¹.
-
C-H (aromatic and aliphatic) stretching: Around 3100-2850 cm⁻¹.
-
C-Cl stretching: In the 800-600 cm⁻¹ region.
-
Comparative Performance Benchmarks
The following table presents hypothetical yet realistic performance benchmarks for the proposed chromatographic methods. These values serve as a starting point for method validation and routine QC testing.
| Parameter | HPLC-DAD | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection.[4] |
| Applicability | Purity, assay, non-volatile impurities.[3] | Volatile impurities, residual solvents.[5] |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.001 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.003 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98-102% | 90-110% |
A Self-Validating QC Workflow
A robust QC process follows a logical flow from sample receipt to final disposition. Each step includes checks and balances to ensure data integrity.
Caption: A self-validating workflow for quality control.
Conclusion
Establishing a comprehensive quality control framework for a compound like 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is essential for ensuring its suitability for research and development. By employing a combination of orthogonal analytical techniques—HPLC for purity and assay, GC-MS for volatile impurities, and spectroscopic methods (NMR, FTIR) for structural confirmation—a complete and reliable picture of the material's quality can be obtained. The protocols and benchmarks presented in this guide provide a solid foundation for researchers and drug development professionals to implement a robust and scientifically sound QC program, thereby ensuring the integrity and reproducibility of their work.
References
- Benchchem. (2025). Pioneering Analytical Methods for 1-Chloro-4-(1-methoxybut-3-enyl)benzene: A Comparative Guide.
- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences.
- Eurofins. (2025). Analytical Method Summaries.
- The Royal Society of Chemistry. Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling.
- Doc Brown's Advanced Organic Chemistry Revision Notes. The high resolution 1H NMR spectrum of 1-chloropropane.
- EPA. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Technology Transfer Network Emission Measurement Center Spectral Database.
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- EPA. Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic.
- Shimadzu. Liquid Chromatography.
- Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements.
- Ikeda, T. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. Research & Reviews: Journal of Pharmaceutical Analysis.
- NIST. Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
- EPA. (2025). 1-Chloro-4-[(4-methoxyphenyl)methoxy]benzene Properties. CompTox Chemicals Dashboard.
- SIELC Technologies. (2018). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column.
- Sigma-Aldrich. 1-Chloro-4-methoxybenzene.
- Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
- Organtini, K., et al. UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Waters Corporation.
- Department of Water Affairs and Forestry. (2010). ANALYTICAL METHODS MANUAL.
- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
- AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
- Cojocariu, C. A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins. Thermo Fisher Scientific.
- MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
- ResearchGate. (2006). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
- SciSpace. (2012). FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts.
- Ghosh, A., et al. (2014). A review on pharmaceutical impurities, its types, and its effects on human health. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Chemsrc. (2025). 1-Chloro-4-methoxybenzene.
- EPA. (2021). Test Report 21/1560 Batch 1. Element Materials Technology.
- PubChem. 1-Methoxy-4-(prop-2-yn-1-yl)benzene. National Center for Biotechnology Information.
- Saito, I., et al. (2006). [Analytical method for methoprene in foods using HPLC]. Shokuhin Eiseigaku Zasshi, 47(4), 173-7.
- Velocity Scientific Solutions. Neat Compounds.
- ChemicalBook. 1-Chloropropane(540-54-5) 1H NMR spectrum.
- Sigma-Aldrich. 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene.
- SpectraBase. 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR] - Chemical Shifts.
- Shimadzu. (2020). FTIR Talk Letter Vol. 20.
- Sigma-Aldrich. Chemical Standards.
- USP-NF. United States Pharmacopeia–National Formulary.
- ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
- MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, a halogenated ether. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical waste management.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is a halogenated organic compound. The presence of a chlorine atom fundamentally dictates its disposal pathway. Halogenated compounds require specific disposal methods because their combustion can produce acidic gases, such as hydrogen chloride, and potentially toxic byproducts if not managed in a controlled, high-temperature incineration process.[1] Therefore, it is imperative to segregate this compound from non-halogenated waste streams to ensure it receives the appropriate treatment.[2][3]
Key Physicochemical and Hazard Data (Inferred and from Similar Compounds)
| Property | Value/Information | Source (for similar compounds) |
| Classification | Halogenated Organic Compound | [2][8] |
| Potential Hazards | May cause skin and eye irritation. Harmful if ingested or inhaled. Toxic to aquatic life. | [4][5][6][7] |
| Primary Disposal Concern | Formation of hazardous combustion byproducts. | [1][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [4][6] |
Pre-Disposal: Essential Safety Precautions and Spill Management
Before initiating any disposal procedures, it is crucial to have the appropriate personal protective equipment (PPE) and spill control measures in place.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.[9]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent its spread.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spill.[6] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
The following protocol details the necessary steps for the safe collection and disposal of this compound. Adherence to these steps is critical for regulatory compliance and safety.
Step 1: Waste Segregation
The cardinal rule for the disposal of this compound is segregation.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[3][10]
-
Avoid Mixing: Do not mix 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene with non-halogenated solvents or any other incompatible waste streams.[2][3] Mixing can complicate the disposal process and increase costs.[2]
Step 2: Container Management
Proper container management is essential to prevent leaks, spills, and exposure.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Halogenated," "Toxic").
-
Closure: Keep the waste container tightly closed when not in use.[10]
-
Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition and incompatible materials.[6]
Step 3: Disposal Request and Documentation
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Waste Manifest: Accurately complete all required waste manifest forms. This documentation is a legal requirement and ensures a clear chain of custody for the waste.
The "Why" Behind the Protocol: A Deeper Dive into the Science of Disposal
The segregation of halogenated waste is not merely a bureaucratic requirement; it is grounded in sound chemical principles. Halogenated hydrocarbons require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[1] Disposing of this waste in a standard incinerator or, worse, via landfill, could lead to the release of these harmful substances into the atmosphere and soil.
The U.S. Environmental Protection Agency (EPA) has specific regulations for the management and disposal of hazardous wastes, including those containing chlorinated hydrocarbons.[11][12][13] These regulations are designed to protect human health and the environment. By following the prescribed procedures, you are not only ensuring the safety of your immediate work environment but also contributing to broader environmental protection efforts.
Workflow for Safe Disposal
Sources
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal [eureka.patsnap.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uakron.edu [uakron.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 13. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
